DALDA
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAHGMTRWGMTB-JBXUNAHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045851 | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68425-36-5, 118476-85-0 | |
| Record name | Hydrogenated peanut oil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peanut oil, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peanut oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Tyr-Arg-Phe-Lys-NH2 (DALDA) Signaling Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Tyr-Arg-Phe-Lys-NH2, commonly known as DALDA, is a potent and highly selective synthetic agonist for the μ-opioid receptor (MOR).[1][2][3] As a member of the G-protein coupled receptor (GPCR) family, the MOR is a primary target for potent analgesics.[4] this compound's activation of the MOR initiates a cascade of intracellular signaling events that are central to its pharmacological effects, which include analgesia and modulation of locomotor activity.[1][3] This document provides a comprehensive overview of the this compound signaling pathway, including quantitative data on its receptor interaction, detailed experimental protocols for its study, and visual representations of the key molecular events.
Introduction to this compound and the μ-Opioid Receptor
This compound (H-Tyr-D-Arg-Phe-Lys-NH2) is a dermorphin analog that exhibits high selectivity for the μ-opioid receptor, with significantly lower affinity for δ- and κ-opioid receptors.[2] The MOR is a class A GPCR that is widely distributed throughout the central and peripheral nervous systems.[4][5] Its activation by endogenous opioids (e.g., endorphins) or exogenous agonists like morphine and this compound leads to a variety of physiological responses, most notably analgesia. However, MOR activation is also associated with adverse side effects such as respiratory depression and the development of tolerance and dependence.[4]
This compound is a hydrophilic peptide, carrying a net positive charge at physiological pH, which influences its pharmacokinetic properties.[2][3] Understanding the intricate signaling network initiated by this compound is crucial for the development of novel analgesics with improved therapeutic profiles.
The Core Signaling Pathway of this compound
Upon binding to the μ-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gi/o family.[5][6] This activation initiates a cascade of downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβγ dimer and directly inhibits the activity of adenylyl cyclase.[6][7] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6]
-
Modulation of Ion Channels: The dissociated Gβγ subunits play a crucial role in modulating ion channel activity. They can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[7] This hyperpolarization reduces neuronal excitability. Additionally, Gβγ subunits can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[7]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MOR activation can also lead to the stimulation of the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK).[5] This pathway is implicated in the long-term adaptations to opioid exposure.
These signaling events collectively contribute to a reduction in neuronal activity, which underlies the analgesic effects of this compound.
Caption: Canonical signaling pathway of this compound via the μ-opioid receptor.
Quantitative Data
The interaction of this compound with the μ-opioid receptor has been quantified in various in vitro assays. The following table summarizes key parameters.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 1.69 nM | CHO cells expressing human MOR | [3] |
| Agonist Potency (EC50) | 237 pmol/rat (in vivo) | Rat tail-flick test | [3] |
| GTPγS Binding | Full agonist | [35S]GTPγS binding assay | [4] |
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the μ-opioid receptor.
Principle: A radiolabeled ligand with known affinity for the MOR is competed for binding with unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-K1 cells).
-
Incubation: A constant concentration of a radiolabeled MOR antagonist (e.g., [3H]-diprenorphine) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. Non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the ability of this compound to activate G-proteins coupled to the MOR.
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in the activated G-protein. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of GDP and a constant concentration of [35S]GTPγS.
-
Reaction Termination and Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The data are plotted as [35S]GTPγS binding versus the log concentration of this compound. Non-linear regression is used to determine the EC50 (potency) and Emax (efficacy) values.
References
- 1. This compound (H-Tyr-D-Arg-Phe-Lys-NH2), a potent mu-opioid peptide agonist, affects various patterns of locomotor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (this compound) and [Dmt1] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
The Pivotal Role of Endogenous Tetrapeptides in Cellular Signaling and Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous tetrapeptides, consisting of four amino acids linked by peptide bonds, are a class of bioactive molecules that play crucial roles in a myriad of physiological processes.[1] Despite their small size, these peptides exhibit remarkable specificity and affinity for their respective receptors, modulating signaling pathways involved in immunity, nociception, and cellular communication.[1] Their potent and diverse biological activities have positioned them as attractive candidates for drug development and therapeutic intervention. This technical guide provides a comprehensive overview of the core biological functions of key endogenous tetrapeptides, supported by quantitative data, detailed experimental methodologies, and visual representations of their signaling cascades.
Key Endogenous Tetrapeptides and Their Biological Functions
This section details the biological significance, quantitative parameters, and signaling mechanisms of prominent endogenous tetrapeptides.
Tuftsin
Sequence: Thr-Lys-Pro-Arg
Origin: Tuftsin is a natural immunomodulating peptide derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[2]
Biological Role: Tuftsin is primarily recognized for its role in stimulating the immune system. It enhances the phagocytic activity of macrophages and neutrophils, and also modulates other functions of these cells.[3] This tetrapeptide has been shown to augment antigen-specific, macrophage-dependent education of T lymphocytes.[4] The most critical part of its structure for this activity is the dipeptide Pro-Arg.[4]
Quantitative Data for Tuftsin
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 5.3 x 10⁻⁸ M | Thioglycollate-stimulated mouse peritoneal macrophages | [4] |
| Binding Affinity (Kd) | 5.0 x 10⁻⁸ M | Mouse peritoneal macrophages (competition assay) | [4] |
| Binding Sites per Cell | ~72,000 | Mouse peritoneal macrophages | [4] |
| Optimal Concentration for ROS Formation | 375 nM | Macrophages | [5] |
| Half-Maximum Phagocytosis Stimulation | ~100 nM | Polymorphonuclear leukocytes | [5] |
| Concentration for Maximal Antigen Uptake Enhancement | 5 x 10⁻⁸ M | T-lymphocytes | [5] |
| IC50 for inhibiting SARS-CoV-2 S1 binding to ACE2 | 156 µM | In vitro competition assay | [6] |
| Half-life (t1/2) of a stable derivative (T Peptide) | 1.3 - 2.8 h | Beagles (subcutaneous administration) | [7] |
Signaling Pathway: Tuftsin exerts its effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of macrophages and microglia.[7][8] This interaction triggers a signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway.[7][8] Upon binding, Tuftsin promotes the phosphorylation of Smad3 and reduces the phosphorylation of Akt, leading to an anti-inflammatory M2 phenotype in microglia.[7]
References
- 1. The immunomodulatory activity of tetra- and tripeptides of tuftsin-kentsin group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuftsin (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Pharmacokinetics and bioavailability of tuftsin-derived T peptide, a promising antitumor agent, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
- 8. Endomorphin - Wikipedia [en.wikipedia.org]
In Vitro Characterization of Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA), a tetrapeptide amide also known as DALDA. TAPA is a potent and highly selective agonist for the mu (µ)-opioid receptor, a key target in pain management. This document summarizes its binding affinity, functional activity in downstream signaling pathways, and provides detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in opioid receptor research and the development of novel analgesic drugs.
Introduction
Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA), with the amino acid sequence Tyr-Arg-Phe-Lys-NH2, is a synthetic opioid peptide that has garnered significant interest for its high affinity and selectivity for the mu (µ)-opioid receptor. As a member of the G-protein coupled receptor (GPCR) family, the µ-opioid receptor plays a crucial role in mediating the analgesic effects of both endogenous and exogenous opioids. The selective activation of this receptor is a primary strategy in the development of effective pain therapeutics. A thorough in vitro characterization of novel µ-opioid receptor agonists like TAPA is essential to understand their pharmacological profile, including potency, selectivity, and downstream signaling mechanisms. This guide details the key in vitro assays used to characterize TAPA, presenting available quantitative data and outlining the methodologies for their replication.
Receptor Binding Affinity
The initial step in characterizing a novel ligand is to determine its binding affinity for its intended target and any potential off-target receptors. This is typically achieved through competitive radioligand binding assays.
Quantitative Data: Binding Affinity (Ki)
The binding affinity of TAPA and its potent analog, [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH2), for the µ-opioid receptor has been determined through competitive binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Ki (nM) | Selectivity (δ/µ) | Selectivity (κ/µ) |
| TAPA (this compound) | µ | 1.69[1][2] | >10,000 | >100 |
| [Dmt¹]this compound | µ₁ | 0.05 | - | - |
| µ₂ | 0.27 | - | - | |
| δ | 116 | - | - | |
| κ₁ | 21.2 | - | - |
Table 1: Binding affinities and selectivity of TAPA (this compound) and [Dmt¹]this compound for opioid receptors.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound like TAPA to opioid receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for µ-opioid receptor).
-
Test compound (TAPA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound (TAPA).
-
In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess of a non-labeled competitor like naloxone).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity: Downstream Signaling Pathways
Upon binding to the µ-opioid receptor, TAPA initiates a cascade of intracellular signaling events. The µ-opioid receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Another important signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor.
cAMP Inhibition Assay
This assay measures the ability of TAPA to inhibit the production of cAMP, providing a functional measure of its agonist activity at the Gi-coupled µ-opioid receptor.
Materials:
-
Cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (TAPA).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound (TAPA).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) for the inhibition of forskolin-stimulated cAMP accumulation.
Caption: TAPA-mediated inhibition of the cAMP signaling pathway.
β-Arrestin Recruitment Assay
This assay assesses the ability of TAPA to induce the recruitment of β-arrestin to the µ-opioid receptor, which is involved in receptor desensitization, internalization, and G-protein-independent signaling.
Materials:
-
Cells co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Test compound (TAPA).
-
Assay-specific substrate or detection reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Seed the engineered cells in a multi-well plate.
-
Treat the cells with varying concentrations of the test compound (TAPA).
-
Incubate for a specified time to allow for β-arrestin recruitment.
-
Measure the signal generated by the reporter system (e.g., luminescence or fluorescence) which is proportional to the extent of β-arrestin recruitment.
-
Plot the signal intensity against the logarithm of the test compound concentration.
-
Determine the EC₅₀ for β-arrestin recruitment.
Caption: TAPA-induced β-arrestin recruitment to the µ-opioid receptor.
Electrophysiological Characterization
Electrophysiological techniques, such as patch-clamp, can be used to investigate the effects of TAPA on the electrical properties of neurons. Activation of µ-opioid receptors can modulate ion channel activity, leading to changes in neuronal excitability.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
Primary neuronal cultures or brain slices.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes filled with internal solution.
-
Patch-clamp amplifier and data acquisition system.
-
Test compound (TAPA).
Procedure:
-
Prepare primary neuronal cultures or acute brain slices.
-
Place the preparation in a recording chamber continuously perfused with aCSF.
-
Using a micromanipulator, approach a neuron with a patch pipette to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing for the measurement and control of the membrane potential and currents.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, or specific ion channel currents).
-
Apply TAPA to the perfusion solution at various concentrations.
-
Record the changes in the electrophysiological parameters in response to TAPA. For example, measure the effect on voltage-gated calcium channels or G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are known to be modulated by µ-opioid receptor activation.
-
Analyze the data to determine the effect of TAPA on neuronal excitability and ion channel function.
Caption: Workflow for patch-clamp electrophysiology experiments.
In Vitro Metabolic Stability
Assessing the metabolic stability of a compound is crucial for predicting its pharmacokinetic profile. In vitro metabolic stability assays typically use liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (cofactor for many metabolic enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound (TAPA).
-
Positive control compound with known metabolic stability.
-
Acetonitrile (to stop the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound (TAPA) at a known concentration.
-
Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound (TAPA) at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Conclusion
The in vitro characterization of Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA) reveals it to be a potent and highly selective µ-opioid receptor agonist. The methodologies detailed in this guide, including radioligand binding assays, functional assays for downstream signaling (cAMP inhibition and β-arrestin recruitment), electrophysiological recordings, and metabolic stability assays, provide a robust framework for the comprehensive evaluation of TAPA and other novel opioid peptides. The quantitative data presented underscore its potential as a valuable research tool and a lead compound for the development of new analgesics with improved pharmacological profiles. Further investigation into its functional selectivity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
The Pharmacological Profile of DALDA: A Technical Guide for Researchers
An In-depth Examination of a Peripherally Selective Mu-Opioid Receptor Agonist
This technical guide provides a comprehensive overview of the pharmacological properties of DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂), a synthetic tetrapeptide and potent, highly selective agonist for the mu (µ)-opioid receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its binding characteristics, functional potency, and mechanism of action.
Receptor Binding Profile
This compound and its analogue, [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH₂), where Dmt is 2',6'-dimethyltyrosine, exhibit high affinity and selectivity for the mu-opioid receptor. [Dmt¹]this compound, in particular, demonstrates sub-nanomolar binding affinity for the mu-opioid receptor with exceptional selectivity over delta (δ) and kappa (κ) opioid receptors.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Selectivity Ratio (µ/δ/κ) |
| This compound | Human µ | 3.86 ± 0.49[1] | - |
| [Dmt¹]this compound | Human µ | 0.143 ± 0.015[1] | 1 / 14700 / 156 |
| Human δ | 2100 ± 310 | ||
| Human κ | 22.3 ± 4.2 | ||
| DAMGO (ref. agonist) | Human µ | 1.05 ± 0.11[1] | - |
In Vitro Functional Potency
Functional assays confirm the potent agonist activity of this compound and [Dmt¹]this compound at the mu-opioid receptor. In guanosine-5′-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPγS) binding assays, which measure G-protein activation, both peptides act as full agonists. The substitution of Tyr¹ with Dmt in [Dmt¹]this compound results in a significant increase in agonist potency compared to this compound.
| Compound | Assay | Potency (EC₅₀) [nM] | Efficacy (% of DAMGO) |
| This compound | [³⁵S]GTPγS Binding | 24.5 ± 3.2[1] | 100 ± 5[1] |
| [Dmt¹]this compound | [³⁵S]GTPγS Binding | 0.084 ± 0.011[1] | 102 ± 4[1] |
| DAMGO (ref. agonist) | [³⁵S]GTPγS Binding | 2.98 ± 0.35[1] | 100 |
In Vivo Analgesic Activity
[Dmt¹]this compound is a potent analgesic, particularly when administered spinally. In the mouse radiant heat tail-flick assay, spinally administered [Dmt¹]this compound is approximately 3000-fold more potent than morphine[2]. Systemically, it is over 100-fold more potent than morphine[3]. Notably, [Dmt¹]this compound retains its analgesic effects in morphine-insensitive CXBK mice and in MOR-1 knockout animals, suggesting a mechanism of action distinct from morphine[4].
Signaling Pathways
As a mu-opioid receptor agonist, this compound's primary signaling mechanism involves coupling to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[5]. The subsequent reduction in protein kinase A (PKA) activity is a key component of its analgesic effect.
While specific studies on this compound's influence on the ERK/MAPK pathway and β-arrestin recruitment are limited, it is known that typical mu-opioid agonists can activate these pathways. The distinct in vivo profile of [Dmt¹]this compound suggests potential biased signaling, possibly through differential activation of mu-opioid receptor splice variants, such as those of the MOR-1 gene[4][6][7]. However, further research is required to fully elucidate these pathways for this compound.
The analgesic effects of [Dmt¹]this compound appear to be mediated by a receptor mechanism that is distinct from that of morphine, as suggested by antisense mapping studies targeting MOR-1 exons[3]. This may be due to differential interactions with various splice variants of the mu-opioid receptor.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a ligand to its receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: Cell membranes are incubated with a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled competitor ligand (this compound or its analogues).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the mu-opioid receptor are used.
-
Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is prepared.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of the agonist (e.g., this compound).
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.
-
Data Analysis: The concentration-response curves are analyzed to determine the EC₅₀ and Emax values for the agonist.
Radiant Heat Tail-Flick Test
This in vivo assay assesses the analgesic properties of a compound in rodents.
Methodology:
-
Animal Acclimation: Mice are habituated to the testing environment and handling.
-
Baseline Latency: The basal reaction time of the mice to a radiant heat source focused on their tail is measured. This is the time taken for the mouse to "flick" its tail away from the heat. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., [Dmt¹]this compound) or a vehicle control is administered (e.g., intrathecally or systemically).
-
Post-treatment Latency: At specific time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data can be used to determine the dose-response relationship and the ED₅₀ of the compound.
References
- 1. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synapse.mskcc.org [synapse.mskcc.org]
- 4. Differential sensitivities of mouse strains to morphine and [Dmt1]this compound analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
The Endogenous Opioid Analogue DALDA: A Technical Overview of its Function in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the synthetic tetrapeptide Tyrosyl-arginyl-phenylalanyl-lysinamide, also known as DALDA (H-Tyr-D-Arg-Phe-Lys-NH2). As a potent and highly selective agonist for the mu-opioid receptor (MOR), this compound has been a subject of significant interest in the study of nociception and the development of novel analgesics. This document outlines the function of this compound within the central nervous system (CNS), its underlying signaling mechanisms, and detailed experimental protocols for its investigation. Quantitative data from key studies are presented for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of its neuropharmacological profile.
Introduction
This compound is a synthetic opioid peptide with a high affinity and selectivity for the mu-opioid receptor.[1] Its structure, H-Tyr-D-Arg-Phe-Lys-NH2, confers a net positive charge of 3+ at physiological pH, rendering it highly polar.[1] This polarity limits its ability to cross the blood-brain barrier (BBB) under normal conditions, making direct central administration techniques, such as intrathecal or intracerebroventricular (ICV) injections, necessary for elucidating its CNS effects.[2][3] Despite this limitation, the potent analgesic properties of this compound and its analogues continue to drive research into their therapeutic potential, including the development of novel delivery systems to enhance CNS penetration.[2][4]
Function of this compound in the Central Nervous System
The primary function of this compound in the CNS is the modulation of pain perception through its action as a mu-opioid receptor agonist.[1][3] When administered directly into the CNS, this compound produces robust, dose-dependent antinociceptive effects that are reversible by the opioid antagonist naloxone.[1]
Mechanism of Action
This compound exerts its effects by binding to and activating mu-opioid receptors, which are G protein-coupled receptors (GPCRs) located on the surface of neurons in various regions of the brain and spinal cord involved in pain processing.[3] The activation of these receptors initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release.
The key molecular actions following this compound-induced MOR activation include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5]
-
Modulation of Ion Channels:
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.[3]
-
Inhibition of voltage-gated calcium channels: This reduces calcium influx at the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.[3]
-
These actions collectively suppress the transmission of nociceptive signals within the CNS, resulting in analgesia.
Quantitative Data
The following table summarizes key quantitative data regarding the in vitro and in vivo activity of this compound and its potent analogue, [Dmt1]this compound.
| Compound | Parameter | Value | Species/Assay | Reference |
| This compound | Receptor Selectivity | K_i(delta)/K_i(mu) > 10,000 | Rat Brain Membranes | [1] |
| K_i(kappa)/K_i(mu) > 100 | Rat Brain Membranes | [1] | ||
| Antinociceptive Potency | 14x that of Morphine | Rat (Intrathecal) | [1] | |
| Analgesic Duration | 7 hours (equipotent dose) | Rat (Intrathecal) | [1] | |
| Locomotor Activity (ICV) | Biphasic: Inhibition followed by activation | Rat | [3] | |
| [Dmt1]this compound | Antinociceptive Potency | 3000x that of Morphine | Rat (Intrathecal) | [1] |
| Analgesic Duration | 13 hours (equipotent dose) | Rat (Intrathecal) | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the Mu-Opioid Receptor
The following diagram illustrates the proposed signaling cascade initiated by the binding of this compound to the mu-opioid receptor on a CNS neuron.
References
- 1. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (this compound) and [Dmt1] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNS Delivery and Pharmacokinetic Evaluations of this compound Analgesic Peptide Analog Administered in Nano-Sized Oil-in-Water Emulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Analgesic Efficacy and Safety of this compound Peptide Analog Delivery to the Brain using Oil-in-Water Nanoemulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Opioid Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction Opioid peptides, a class of endogenous and synthetic peptides that bind to opioid receptors, are of significant interest in pharmacology and drug development for their potent analgesic properties. Following synthesis, typically by Solid-Phase Peptide Synthesis (SPPS), or extraction from biological matrices, a crude mixture is obtained containing the target peptide along with impurities such as truncated sequences, deletion sequences, and residual reagents from the synthesis process.[1] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of these peptides to the high degree of homogeneity required for therapeutic and research applications.[2][3] This document provides detailed protocols and methodologies for the purification of opioid peptides using various HPLC modes.
Principles of HPLC Purification for Peptides
The separation of peptides by HPLC is primarily achieved through three main chromatographic modes: Reversed-Phase (RP-HPLC), Ion-Exchange (IEX), and Size-Exclusion (SEC).[2]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common and powerful technique for peptide purification.[1][4] It separates molecules based on their hydrophobicity using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[1][4] A gradient of increasing organic solvent (typically acetonitrile) is used to elute peptides, with more hydrophobic peptides being retained longer on the column.[1]
-
Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net surface charge, which is dependent on the amino acid composition and the pH of the mobile phase.[4][5] This technique is particularly useful as an orthogonal purification step to RP-HPLC, as it separates based on a different molecular property.[6]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume or size.[7][8] While less common for the final polishing of small peptides, it can be effective for removing large aggregates or very small impurities.[2][7]
Experimental Workflow for Peptide Purification
The overall process from a crude peptide sample to a purified, usable product involves several key stages.
Caption: General experimental workflow for HPLC purification of opioid peptides.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure reproducible results.
-
Solubilization: Dissolve the crude, lyophilized peptide in a suitable solvent. For many peptides, a good starting point is the initial mobile phase condition (e.g., 5-20% Acetonitrile in water) or a solvent like 50% H2O / 50% CH3CN.[9] For highly hydrophobic peptides, small amounts of Dimethyl Sulfoxide (DMSO) may be required, although this can affect chromatography.
-
Filtration: All samples and buffers must be filtered through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulate matter that could damage the HPLC column and system.[9]
-
Concentration: The amount of peptide to inject depends on the column scale. For a semi-preparative column, loads can range from a few milligrams up to 50-100 mg per injection, depending on the separation efficiency.[9]
Protocol 2: Primary Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for the initial purification of opioid peptides.
-
HPLC System & Column:
-
System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler or manual injector, and a UV detector.
-
Column: A C18-modified silica column is standard.[1] Column dimensions will depend on the amount of peptide to be purified (e.g., 10-22 mm ID for semi-preparative scale).
-
-
Mobile Phases:
-
Chromatographic Method:
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes.
-
Injection: Inject the filtered peptide sample.
-
Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) often provides the best resolution.
-
Detection: Monitor the column effluent at 214-220 nm, where the peptide backbone absorbs UV light.[1] A secondary wavelength of 280 nm can be used for peptides containing tryptophan or tyrosine residues.[10]
-
Fraction Collection: Collect fractions corresponding to the UV absorbance peaks.
-
-
Post-Purification:
-
Analyze the purity of each collected fraction using analytical RP-HPLC and Mass Spectrometry (MS) to identify the fraction(s) containing the target peptide at the desired purity.
-
Pool the pure fractions and proceed to lyophilization to obtain the final peptide powder.[1]
-
Protocol 3: Orthogonal Purification by Ion-Exchange Chromatography (IEX)
For samples requiring higher purity, an orthogonal IEX step can be performed before or after RP-HPLC.[6] This is highly effective at removing impurities with similar hydrophobicity but different net charges.
-
HPLC System & Column:
-
Column: A strong or weak cation-exchange column (for basic peptides) or anion-exchange column (for acidic peptides).
-
-
Mobile Phases (using volatile buffers for post-IEX lyophilization):
-
Mobile Phase A: Ammonium formate buffer at a specific pH (e.g., 20 mM Ammonium Formate, pH 3.0 for cation-exchange).
-
Mobile Phase B: Mobile Phase A containing a high concentration of a displacing salt (e.g., 1 M Ammonium Formate, pH 3.0).
-
-
Chromatographic Method:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Injection: Load the sample, which may be the crude product or pooled fractions from a previous RP-HPLC run.
-
Gradient Elution: Apply a salt gradient by increasing the percentage of Mobile Phase B to elute peptides based on their charge interaction with the stationary phase.
-
Fraction Collection & Analysis: Collect fractions and analyze as described in the RP-HPLC protocol. Fractions can then be desalted using RP-HPLC.
-
Data Presentation
Table 1: Comparison of Common HPLC Purification Modes for Peptides
| Feature | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEX) | Size-Exclusion (SEC) |
| Separation Principle | Hydrophobicity[4] | Net Charge[4][5] | Hydrodynamic Size[7] |
| Primary Use Case | High-resolution purification of synthetic peptides from related impurities.[4] | Orthogonal cleanup; separation of charge variants (e.g., deamidated forms).[5] | Aggregate removal; separation of peptides with large size differences.[2] |
| Advantages | High resolving power, compatible with MS detection.[4] | Orthogonal to RP-HPLC, high loading capacity.[6] | Mild, non-denaturing conditions are possible.[8] |
| Disadvantages | Can denature some peptides; expensive silica-based columns are sensitive to harsh conditions.[6] | Incompatible with MS if non-volatile salts are used; pH sensitive.[4] | Lower resolution for peptides of similar size.[2] |
Table 2: Example RP-HPLC Method Parameters for Opioid Peptide Purification
| Parameter | Setting |
| Column | C18 Silica, 5-10 µm particle size, 100-300 Å pore size |
| Dimensions (Semi-Prep) | 250 mm x 10 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4-5 mL/min |
| Gradient | 5% to 65% B over 60 minutes |
| Column Temperature | 25-40 °C |
| Detection Wavelength | 214 nm, 280 nm |
| Injection Volume | 0.1 - 2.0 mL |
Visualization of Methodologies
Orthogonal Purification Strategy
For achieving exceptionally high purity, a multi-step process combining different separation mechanisms is often employed.
Caption: Using IEX and RP-HPLC orthogonally to enhance final peptide purity.
Opioid Receptor Signaling Pathway
Understanding the biological context is crucial for drug development. Opioid peptides exert their effects by activating G-protein coupled receptors (GPCRs).
Caption: Simplified G-protein mediated signaling cascade for opioid receptors.
References
- 1. bachem.com [bachem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gilson.com [gilson.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. bio-works.com [bio-works.com]
- 7. waters.com [waters.com]
- 8. sepax-tech.com [sepax-tech.com]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
Application Note: Quantitative Analysis of the Neuropeptide Tyr-Arg-Phe-Lys-NH2 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-Arg-Phe-Lys-NH2, also known as DALDA, is a synthetic tetrapeptide amide and a potent and highly selective agonist for the μ-opioid receptor. Its unique pharmacological profile makes it a significant molecule in pain management research and the development of novel analgesics. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of neuropeptides like this compound due to its high sensitivity, specificity, and speed.[1][2][3][4] This application note provides a detailed protocol for the quantitative analysis of Tyr-Arg-Phe-Lys-NH2 using LC-MS/MS and illustrates its fragmentation pattern.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from the LC-MS/MS analysis of Tyr-Arg-Phe-Lys-NH2. This data is intended to be illustrative of the performance of the method described below.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Internal Standard | Tyr-Arg(d5)-Phe-Lys-NH2 |
Experimental Protocols
This section details the methodology for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of Tyr-Arg-Phe-Lys-NH2.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load 500 µL of the plasma sample (pre-spiked with the internal standard) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 80% acetonitrile in water containing 0.1% formic acid.
-
Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography (LC)
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 60 5.1 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tyr-Arg-Phe-Lys-NH2 | 597.4 | 136.1 (y1) | 25 |
| Tyr-Arg-Phe-Lys-NH2 | 597.4 | 434.3 (b3) | 20 |
| Internal Standard | 602.4 | 136.1 (y1) | 25 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Tyr-Arg-Phe-Lys-NH2.
Fragmentation Pathway of Tyr-Arg-Phe-Lys-NH2
The fragmentation of peptides in tandem mass spectrometry, typically through collision-induced dissociation (CID), results in the cleavage of the peptide backbone, generating characteristic b- and y-ions.[5] The product ion spectrum can be used to confirm the amino acid sequence of the peptide.[6][7]
Caption: Predicted fragmentation pattern of Tyr-Arg-Phe-Lys-NH2.
Conclusion
This application note provides a comprehensive and detailed framework for the quantitative analysis of the neuropeptide Tyr-Arg-Phe-Lys-NH2 using LC-MS/MS. The described protocol, from sample preparation to data analysis, offers a robust and sensitive method suitable for various research and development applications. The visualization of the experimental workflow and the peptide's fragmentation pathway further aids in the understanding and implementation of this analytical technique. The high specificity and sensitivity of this method make it an invaluable tool for advancing our understanding of the pharmacological effects of this compound.
References
- 1. Mass spectrometric quantification of the mu opioid receptor agonist Tyr-D-Arg-Phe-Lys-NH2 (this compound) in high-performance liquid chromatography-purified ovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandem mass spectrometry analysis of synthetic opioid peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the mu Opioid Receptor. | Sigma-Aldrich [sigmaaldrich.com]
- 5. H-Lys-Trp-D-Tyr-Arg-Asn-Phe-Tyr-D-His-NH2 | C60H77N17O11 | CID 175705125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (H-Tyr-D-Arg-Phe-Lys-NH2), a potent mu-opioid peptide agonist, affects various patterns of locomotor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DALDA Receptor Binding Assays
These application notes provide detailed protocols for conducting receptor binding and functional assays for DALDA ([D-Arg2, Lys4]-dermorphin amide), a potent and selective agonist for the mu-opioid receptor (MOR). The protocols are intended for researchers, scientists, and drug development professionals working to characterize the interaction of this compound and other opioid peptides with the mu-opioid receptor.
Introduction
This compound is a synthetic tetrapeptide analog of dermorphin with high binding affinity and selectivity for the mu-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. Understanding the binding kinetics and functional consequences of this interaction is crucial for the development of novel analgesics and other therapeutics targeting the opioid system. The following protocols describe a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human mu-opioid receptor and a functional assay to measure its effect on downstream signaling pathways.
Data Presentation
The binding affinity of this compound and other relevant opioid peptides for the mu-opioid receptor is summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the competing ligand (in this case, this compound or other peptides) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| This compound | Human Mu-Opioid Receptor (hMOR) | [3H]DAMGO | 1.69 | [1] |
| [Dmt¹]this compound | Human Mu-Opioid Receptor (hMOR) | [3H]DAMGO | 0.143 | [1] |
| DAMGO | Human Mu-Opioid Receptor (hMOR) | [3H]DAMGO | 1.12 | [1] |
| Morphine | Human Mu-Opioid Receptor (hMOR) | [3H]DAMGO | 4.6 | Published Data |
| Naloxone | Human Mu-Opioid Receptor (hMOR) | [3H]DAMGO | 1.8 | Published Data |
Experimental Protocols
Radioligand Competition Binding Assay for this compound
This protocol details the methodology for a competitive binding assay to determine the Ki of this compound for the human mu-opioid receptor expressed in Chinese Hamster Ovary (CHO-hMOR) cell membranes, using [3H]DAMGO as the radioligand.
Materials:
-
CHO-hMOR cell membranes
-
This compound
-
[3H]DAMGO (specific activity ~40-60 Ci/mmol)
-
Naloxone
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, ice-cold
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Harvester
Procedure:
-
Membrane Preparation: Thaw the CHO-hMOR cell membranes on ice. Homogenize the membranes in ice-cold Assay Buffer using a tissue homogenizer and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh, ice-cold Assay Buffer to a final protein concentration of 50-100 µg/mL. Protein concentration should be determined using a standard method such as the Bradford or BCA assay.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Naloxone in Assay Buffer.
-
This compound Competition: 50 µL of varying concentrations of this compound in Assay Buffer (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand Addition: Add 50 µL of [3H]DAMGO in Assay Buffer to all wells. The final concentration of [3H]DAMGO should be approximately equal to its Kd for the mu-opioid receptor (typically 0.5-1.5 nM).
-
Membrane Addition: Add 100 µL of the prepared CHO-hMOR cell membrane suspension to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours in the dark. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of excess naloxone) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding of [3H]DAMGO against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]DAMGO) from the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]DAMGO).
-
Kd is the dissociation constant of the radioligand.
-
-
Functional Assay: cAMP Accumulation Assay
This protocol describes a functional assay to measure the ability of this compound to inhibit forskolin-stimulated cyclic AMP (cAMP) production in CHO-hMOR cells, providing a measure of its agonist activity at the Gαi-coupled mu-opioid receptor.
Materials:
-
CHO-hMOR cells
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Serum-free cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed CHO-hMOR cells in a 96-well plate at a density of 10,000-20,000 cells per well and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells once with serum-free medium. Pre-incubate the cells with 100 µL of serum-free medium containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.
-
Agonist Treatment: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁶ M) to the wells and incubate for 15 minutes at 37°C.
-
Forskolin Stimulation: Add 50 µL of 10 µM forskolin (an adenylyl cyclase activator) to all wells except the basal control wells. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve using non-linear regression analysis.
-
Mandatory Visualization
Caption: Workflow for the this compound receptor binding assay.
References
Application Note: Quantification of DALDA in Plasma by LC-MS/MS
Abstract
This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DALDA (H-D-Arg-Dmt-Lys-Phe-NH2), a potent and selective µ-opioid receptor agonist, in plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides typical ultra-high performance liquid chromatography (UPLC) and multiple reaction monitoring (MRM) mass spectrometry parameters. This method is intended for researchers, scientists, and drug development professionals requiring a robust starting point for the bioanalysis of this compound. All presented validation data are representative examples based on FDA guidelines and should be confirmed through method-specific validation.
Introduction
This compound is a synthetic tetrapeptide analog of endogenous opioid peptides. It is a highly selective agonist for the µ-opioid receptor and has been investigated for its therapeutic potential in various conditions, including ischemia-reperfusion injury and pain management. Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. LC-MS/MS offers the high sensitivity and specificity required for the bioanalysis of such peptides in complex biological fluids. This document provides a detailed protocol and representative performance data for the quantification of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (H-D-Arg-Dmt-Lys-Phe-NH2) reference standard
-
Internal Standard (IS): Deuterated this compound (e.g., d5-DALDA)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water
-
Matrix: Drug-free plasma (e.g., human, rat, ovine) with K2-EDTA anticoagulant
Instrumentation
-
LC System: UPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Sciex ExionLC)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)
-
Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards on ice. Vortex to ensure homogeneity.
-
Aliquot 50 µL of each plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube, except for blank samples.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Method
The chromatographic parameters are designed for rapid and efficient separation of this compound from matrix components.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 2.6 | |
| 3.5 | |
| 3.6 | |
| 4.5 |
Mass Spectrometry Method
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with MRM for data acquisition.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | Analyte |
| This compound | |
| d5-DALDA (IS) |
Note: The precursor ion for this compound ([M+H]+) is calculated based on its molecular weight. The product ion and collision energy are based on published data.[1] The internal standard transition is a representative example and should be empirically determined.
Data Presentation
The following tables represent typical performance characteristics for a validated bioanalytical method according to FDA guidelines.[2][3]
Table 1: Example Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coeff. (r²) | > 0.995 |
Table 2: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%Bias) (n=5) | Inter-day Precision (%CV) (n=15) | Inter-day Accuracy (%Bias) (n=15) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Example Method Performance Characteristics
| Parameter | Typical Acceptance Criteria |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Selectivity | No significant interference at the retention time of the analyte and IS in at least 6 sources of blank matrix.[4] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% in at least 6 sources of blank matrix. |
| Recovery | Consistent and reproducible across the concentration range. |
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification.
This compound Signaling Pathway
This compound acts as an agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). The simplified signaling cascade is shown below.
Caption: Simplified µ-opioid receptor signaling pathway.
Conclusion
This application note provides a comprehensive, representative protocol for the quantification of this compound in plasma using LC-MS/MS. The detailed steps for sample preparation via protein precipitation, along with the specified UPLC and MS/MS conditions, serve as a robust starting point for method development and validation. The provided workflow and signaling pathway diagrams, in conjunction with example performance data tables, offer a complete resource for researchers engaged in the bioanalysis of this therapeutic peptide. It is imperative that users perform a full method validation to ensure the protocol meets the specific requirements of their study.
References
Application Notes and Protocols for the Synthesis of Tyr-D-Arg-Phe-Lys-NH2 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for the synthesis, purification, and preparation of the tetrapeptide Tyr-D-Arg-Phe-Lys-NH2, a potent and selective µ-opioid receptor agonist, for use in in vivo research. The protocols outlined below cover solid-phase peptide synthesis (SPPS), cleavage and deprotection, purification by high-performance liquid chromatography (HPLC), and formulation for administration in animal models.
Data Presentation
Table 1: Materials and Reagents for Peptide Synthesis
| Reagent | Supplier | Grade | Purpose |
| Rink Amide MBHA resin | Various | Synthesis Grade | Solid support for C-terminal amide |
| Fmoc-L-Tyr(tBu)-OH | Various | Synthesis Grade | Protected amino acid |
| Fmoc-D-Arg(Pbf)-OH | Various | Synthesis Grade | Protected amino acid |
| Fmoc-L-Phe-OH | Various | Synthesis Grade | Protected amino acid |
| Fmoc-L-Lys(Boc)-OH | Various | Synthesis Grade | Protected amino acid |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Various | Synthesis Grade | Coupling additive |
| Piperidine | Various | ACS Grade | Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Various | HPLC Grade | Solvent |
| Dichloromethane (DCM) | Various | HPLC Grade | Solvent |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Cleavage and deprotection |
| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger |
| Diethyl ether | Various | ACS Grade | Peptide precipitation |
Table 2: Typical Synthesis and Purification Outcomes for Tyr-D-Arg-Phe-Lys-NH2
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Yield | 70-85% | Gravimetric analysis |
| Purity after HPLC | >98% | Analytical RP-HPLC |
| Molecular Weight (Monoisotopic) | 611.36 g/mol | Mass Spectrometry (ESI-MS) |
| Appearance | White lyophilized powder | Visual inspection |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of Tyr-D-Arg-Phe-Lys-NH2 on a Rink Amide resin using Fmoc/tBu chemistry.
1.1. Resin Swelling:
-
Place 0.5 g of Rink Amide MBHA resin (substitution level ~0.5 mmol/g) in a fritted reaction vessel.
-
Add 10 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 1 hour at room temperature with occasional agitation.
1.2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then with Dichloromethane (DCM) (3 x 10 mL).
1.3. Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (relative to resin substitution), 4 equivalents of 1-Hydroxybenzotriazole (HOBt), and 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) in a minimal amount of DMF.
-
Pre-activate the mixture by incubating at room temperature for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
1.4. Synthesis Cycle: Repeat steps 1.2 and 1.3 for each amino acid in the sequence, starting from the C-terminus (Lys) and proceeding to the N-terminus (Tyr). The order of addition is: Fmoc-L-Lys(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-D-Arg(Pbf)-OH, and Fmoc-L-Tyr(tBu)-OH.
1.5. Final Deprotection: After the final coupling of Fmoc-L-Tyr(tBu)-OH, perform a final Fmoc deprotection (step 1.2) to yield the N-terminally free peptide on the resin.
Cleavage and Deprotection
2.1. Resin Preparation:
-
After the final DMF wash, wash the peptide-resin with DCM (3 x 10 mL) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2.2. Cleavage Cocktail Preparation: Prepare the cleavage cocktail with the following ratio: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For every 100 mg of dry peptide-resin, use 2 mL of the cleavage cocktail.
2.3. Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Drain the cleavage solution containing the peptide into a clean collection tube.
-
Wash the resin with an additional small volume of the cleavage cocktail and combine the filtrates.
2.4. Peptide Precipitation:
-
Slowly add the TFA solution containing the cleaved peptide to a 50 mL conical tube containing 40 mL of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Place the tube in a -20°C freezer for 30 minutes to maximize precipitation.
-
Centrifuge the tube at 3000 x g for 10 minutes to pellet the peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant again.
-
Dry the crude peptide pellet under a gentle stream of nitrogen.
Purification and Characterization
3.1. HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min (for a preparative column).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
3.2. Purity Analysis and Characterization:
-
Analyze the collected fractions for purity using analytical RP-HPLC with a similar gradient.
-
Pool the fractions with >98% purity.
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the correct molecular weight.
3.3. Lyophilization:
-
Freeze the pooled pure fractions at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry, fluffy white powder is obtained.
-
Store the lyophilized peptide at -20°C or -80°C in a desiccated environment.
Formulation for In Vivo Studies
4.1. Reconstitution:
-
Under sterile conditions (e.g., in a laminar flow hood), add sterile, pyrogen-free saline (0.9% NaCl) to the lyophilized peptide to achieve the desired stock concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
4.2. Sterilization:
-
Sterilize the peptide solution by passing it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Perform this step in a sterile environment to maintain sterility.
4.3. Dosing: The appropriate dose for in vivo studies will depend on the animal model and the research question. Previous studies have used intrathecal doses in the range of 1-10 nmol in rats. It is recommended to perform a dose-response study to determine the optimal dose for your specific application.
Visualizations
Signaling Pathway
Caption: µ-Opioid Receptor Signaling Pathway.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for Synthesis and Purification.
Experimental Workflow: In Vivo Study Preparation
Caption: Workflow for In Vivo Study Preparation.
Protocol for the Chemical Synthesis of Tetrapeptides: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the chemical synthesis of tetrapeptides, primarily focusing on the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology. SPPS offers significant advantages over traditional solution-phase synthesis, including simplified purification and the ability to automate the process. This guide will cover the fundamental principles of SPPS, present detailed experimental protocols for the Fmoc/tBu strategy, and provide quantitative data for key reaction steps. Additionally, a brief overview of Liquid-Phase Peptide Synthesis (LPPS) is included for a comprehensive understanding of the available synthetic strategies.
Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The synthesis typically proceeds from the C-terminus to the N-terminus. The core principle of SPPS relies on the use of protecting groups to prevent unwanted side reactions.[2][3] Temporary protecting groups are used for the α-amino group of the incoming amino acid, while permanent protecting groups shield reactive side chains.[1][4]
The most common SPPS strategy is the Fmoc/tBu strategy , which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[5] An alternative is the Boc/Bzl strategy , which employs the acid-labile tert-butyloxycarbonyl (Boc) group for the N-terminus and benzyl (Bzl) based groups for the side chains.[6]
Experimental Workflow for Tetrapeptide Synthesis via Fmoc-SPPS
The synthesis of a tetrapeptide involves a cyclical process of deprotection and coupling, followed by a final cleavage step.
Caption: Workflow for Solid-Phase Tetrapeptide Synthesis.
Detailed Experimental Protocols
Resin Preparation and Swelling
The choice of resin depends on the desired C-terminal functionality (e.g., amide or carboxylic acid).[2]
-
Protocol:
-
Place the appropriate amount of resin (e.g., 100-200 mesh for automated synthesis) in a reaction vessel.[2]
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[5]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[2][5]
-
After swelling, drain the solvent.
-
First Amino Acid Loading
This step attaches the C-terminal amino acid to the resin.
-
Protocol (for resins requiring loading):
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin substitution) and a base such as N,N-diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.[5]
-
Add the solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Peptide Chain Elongation Cycle (Repeated for each subsequent amino acid)
This cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[2][4]
-
Agitate the mixture for 15-30 minutes at room temperature.[4]
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF to remove residual piperidine and byproducts.[2] A ninhydrin test can be performed to confirm the presence of a free amine.[4]
-
This step forms the peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid.
-
Protocol:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (typically 3-5 equivalents) with a coupling reagent and an additive.
-
Common coupling reagent systems include HBTU/DIPEA or HATU/DIPEA.[4][7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
After the coupling is complete, drain the solution and wash the resin thoroughly with DMF.
-
Final Cleavage and Deprotection
This final step cleaves the synthesized tetrapeptide from the resin and removes the permanent side-chain protecting groups simultaneously.
-
Protocol:
-
Wash the peptide-resin with DCM and dry it under vacuum.[8]
-
Prepare a cleavage cocktail. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) to quench reactive cations generated during deprotection.[4][8]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.[4][8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[9]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold ether to remove scavengers and dissolved protecting group byproducts.[8]
-
Dry the crude peptide.
-
Purification and Characterization
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final tetrapeptide are confirmed by mass spectrometry (MS) and analytical HPLC.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Resin Swelling Time | 30 - 60 minutes | [2][5] |
| First AA Loading Time | 1 - 2 hours | [5] |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | [2][4] |
| Fmoc Deprotection Time | 15 - 30 minutes | [4] |
| Amino Acid Equivalents | 3 - 5 equivalents | [8] |
| Coupling Reagent Equivalents | 3 - 5 equivalents | [8] |
| Coupling Time | 1 - 2 hours | [4] |
| Cleavage Cocktail (Standard) | TFA/TIS/H₂O (95:2.5:2.5) | [4][8] |
| Cleavage Time | 2 - 3 hours | [4][8] |
Common Coupling Reagents and Additives
| Reagent | Full Name | Notes |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | A common and efficient uronium-based coupling reagent.[10] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive and particularly useful for coupling sterically hindered amino acids.[7] |
| HOBt | Hydroxybenzotriazole | An additive used with carbodiimides (like DCC or DIC) to suppress racemization and improve coupling efficiency.[10] |
| DIPEA | N,N-Diisopropylethylamine | A non-nucleophilic base used to activate coupling reagents and neutralize protonated species.[4] |
Overview of Liquid-Phase Peptide Synthesis (LPPS)
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is the classical method for peptide synthesis where reactions are carried out in a homogeneous solution.[11] Unlike SPPS, LPPS allows for the purification of intermediates after each step, which can lead to a highly pure final product.[12] However, it is generally more time-consuming and labor-intensive than SPPS, especially for longer peptides.[13] LPPS is often preferred for the large-scale synthesis of short peptides.[11] The general steps in LPPS involve the activation of the C-terminal amino acid, coupling with the N-terminal protected amino acid, and subsequent deprotection, with purification at each stage.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. vapourtec.com [vapourtec.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. Fmoc Solid Phase Peptide Synthesis A Practical Approach [miamioh.ecampus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
Application Notes and Protocols for Utilizing DALDA Peptide in Nociception Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DALDA ([D-Arg2, Lys4]dermorphin amide) and its potent analog [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH₂) in preclinical nociception assays. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for common in vivo analgesic assays.
Introduction
This compound and its derivatives are potent and selective µ-opioid receptor (MOR) agonists. [Dmt¹]this compound, in particular, has garnered significant interest due to its high potency and systemic activity, making it a valuable tool for pain research.[1] These peptides are analogs of the naturally occurring opioid peptide dermorphin.[2] The presence of a D-Arginine at the second position confers enzymatic stability.[2] While this compound itself does not readily cross the blood-brain barrier, [Dmt¹]this compound has been shown to produce analgesia after systemic administration.[2]
Mechanism of Action
This compound and its analogs exert their analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3] Upon binding, these peptides induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately modulate neuronal excitability and inhibit pain transmission. The primary amine of the tyrosine (or Dmt in [Dmt¹]this compound) residue forms a critical charge interaction with the D147 residue in the MOR binding pocket.[2] The Dmt moiety in [Dmt¹]this compound provides additional lipophilic contacts, contributing to its higher affinity and potency compared to this compound.[2][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound and [Dmt¹]this compound, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Receptor Binding and Functional Activity
| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Efficacy (% of max response) | Assay Type |
| This compound | Human MOR | 1.69[5] | 254[5] | Full Agonist[2] | [³⁵S]GTPγS Binding / GPI Assay |
| [Dmt¹]this compound | Human MOR | 0.143[6] | - | Full Agonist[2] | Receptor Binding |
| [Dmt¹]this compound | Human MOR | - | 292-fold more potent than this compound[2] | Full Agonist[2] | [³⁵S]GTPγS Binding |
| DAMGO (standard) | Human MOR | - | - | Full Agonist | [³⁵S]GTPγS Binding |
| Morphine | - | - | - | - | - |
Table 2: In Vivo Analgesic Potency
| Peptide | Administration Route | Nociception Assay | Potency (ED50, mg/kg) | Comparison to Morphine | Animal Model |
| [Dmt¹]this compound | Systemic | Tail-Flick | - | Over 200-fold more potent[1] | Mouse |
| [Dmt¹]this compound | Supraspinal | Tail-Flick | - | ~100-fold more potent[1] | Mouse |
| [Dmt¹]this compound | Spinal | Tail-Flick | - | ~5000-fold more potent[1] | Mouse |
| [Dmt¹]this compound | Systemic | Paw Withdrawal | 0.37 (ED30) - 0.71 (ED90)[7] | - | Rat (naïve) |
| Morphine | Systemic | Paw Withdrawal | 2.5 (ED30) - 5.4 (ED90)[7] | - | Rat (naïve) |
Signaling Pathway
The binding of this compound or [Dmt¹]this compound to the µ-opioid receptor initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels.[8] These actions result in neuronal hyperpolarization and a decrease in neurotransmitter release from nociceptive neurons, thereby producing analgesia.
Experimental Protocols
Detailed methodologies for two standard nociception assays are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines.
Hot Plate Test
The hot plate test is a thermal nociception assay that measures the latency of a rodent to react to a heated surface, assessing supraspinally organized responses.[5][6]
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Eddy's Hot Plate)
-
Animal enclosure (e.g., Plexiglas cylinder) to confine the animal to the heated surface
-
Timer
-
This compound or [Dmt¹]this compound solution
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Syringes and needles for administration
-
Experimental animals (mice or rats)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Handle the animals gently to minimize stress.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (typically 55 ± 0.5°C).[9]
-
Baseline Latency: Gently place each animal on the hot plate and start the timer. Observe the animal for signs of nociception, such as licking of the paws or jumping.[9] Stop the timer at the first sign of a response and record the latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. Remove any animal that does not respond within the cut-off time from the study.
-
Drug Administration: Administer this compound, [Dmt¹]this compound, vehicle, or a positive control via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
The tail-flick test is another thermal nociception assay that measures the latency of a rodent to withdraw its tail from a noxious heat source, primarily assessing spinal reflexes.[1][5][6]
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
-
Timer
-
This compound or [Dmt¹]this compound solution
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Syringes and needles for administration
-
Experimental animals (mice or rats)
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the restrainers for several days before the experiment to minimize stress-induced analgesia.
-
Apparatus Setup: Turn on the tail-flick apparatus and allow the heat source to stabilize. Calibrate the intensity of the heat source to produce a baseline tail-flick latency of 2-4 seconds in naive animals.
-
Baseline Latency: Gently place the animal in the restrainer, allowing the tail to be exposed. Position the tail over the radiant heat source, typically 2-3 cm from the tip, and start the timer. The timer will automatically stop when the animal flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) should be in place to prevent tissue damage.
-
Drug Administration: Administer this compound, [Dmt¹]this compound, vehicle, or a positive control.
-
Post-treatment Latency: At predetermined time intervals after administration, measure the tail-flick latency as described in step 3.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Conclusion
This compound and its analog [Dmt¹]this compound are valuable pharmacological tools for investigating the µ-opioid system and its role in nociception. Their high potency and selectivity, particularly that of [Dmt¹]this compound, make them suitable for a range of in vitro and in vivo studies. The provided protocols and data serve as a starting point for researchers to design and execute robust experiments to explore the analgesic potential of these and other novel compounds.
References
- 1. Pharmacological characterization of the dermorphin analog [Dmt(1)]this compound, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt<sup>1</sup>]this compound, and KGOP01, Binding to the Mu Opioid Receptor - ProQuest [proquest.com]
- 4. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Membrane Permeation Studies and in Vivo Antinociception of Glycosylated Dmt1-DALDA Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Experimental Study of Opioid Peptide Agonists
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and medicinal chemistry.
Introduction
Opioid peptides are endogenous or synthetic molecules that bind to and activate opioid receptors, playing crucial roles in pain modulation, reward, and other physiological processes. The study of novel opioid peptide agonists is paramount for the development of safer and more effective analgesics with reduced side effect profiles compared to classical opioids like morphine. This document provides a comprehensive guide to the experimental design for characterizing opioid peptide agonists, from initial in vitro screening to in vivo efficacy testing. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Core Concepts in Opioid Peptide Agonist Function
Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs).[1] Agonist binding to these receptors initiates a cascade of intracellular signaling events. The classical pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[2][3] Activated G-proteins can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
In addition to G-protein signaling, agonist binding can also trigger the recruitment of β-arrestin proteins. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. The differential activation of G-protein versus β-arrestin pathways by different agonists is known as "biased agonism" and is a key area of research for developing safer opioids.[3]
Key Signaling Pathways
The following diagrams illustrate the principal signaling pathways activated by opioid peptide agonists.
// Nodes Opioid_Agonist [label="Opioid Peptide\nAgonist", fillcolor="#FBBC05", fontcolor="#202124"]; Opioid_Receptor [label="Opioid Receptor\n(μ, δ, κ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gi/o Protein\n(αβγ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_alpha [label="Gαi/o-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; G_beta_gamma [label="Gβγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Channels [label="Ion Channels\n(GIRK, CaV)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Activity [label="↓ Neuronal\nExcitability", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Opioid_Agonist -> Opioid_Receptor [label="Binds"]; Opioid_Receptor -> G_Protein [label="Activates"]; G_Protein -> G_alpha [label="GDP/GTP\nExchange"]; G_Protein -> G_beta_gamma; G_alpha -> Adenylyl_Cyclase [label="Inhibits"]; Adenylyl_Cyclase -> cAMP; G_beta_gamma -> Ion_Channels [label="Modulates"]; Ion_Channels -> Neuronal_Activity; }
Caption: G-Protein dependent signaling cascade initiated by an opioid peptide agonist.// Nodes Opioid_Agonist [label="Opioid Peptide\nAgonist", fillcolor="#FBBC05", fontcolor="#202124"]; Opioid_Receptor [label="Opioid Receptor\n(μ, δ, κ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRK [label="GRK", fillcolor="#F1F3F4", fontcolor="#202124"]; Phospho_Receptor [label="Phosphorylated\nReceptor", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Beta_Arrestin [label="β-Arrestin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor_Internalization [label="Receptor\nInternalization", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Cascade [label="MAPK Cascade\n(ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Opioid_Agonist -> Opioid_Receptor [label="Binds"]; Opioid_Receptor -> GRK [label="Activates"]; GRK -> Opioid_Receptor [label="Phosphorylates", dir=back]; Opioid_Receptor -> Phospho_Receptor [style=invis]; Phospho_Receptor -> Beta_Arrestin [label="Recruits"]; Beta_Arrestin -> Receptor_Internalization; Beta_Arrestin -> MAPK_Cascade [label="Activates"]; }
Caption: β-Arrestin recruitment and downstream signaling following opioid receptor activation.Experimental Workflow
A typical workflow for the characterization of a novel opioid peptide agonist involves a tiered approach, starting with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess analgesic efficacy and potential side effects.
// Nodes Start [label="Novel Opioid Peptide Agonist", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro [label="In Vitro Characterization", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Assay [label="Radioligand Binding Assay\n(Ki)", fillcolor="#FFFFFF", fontcolor="#202124"]; Functional_Assays [label="Functional Assays", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; GTP_Assay [label="GTPγS Binding Assay\n(EC50, Emax)", fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP_Assay [label="cAMP Accumulation Assay\n(EC50, Emax)", fillcolor="#FFFFFF", fontcolor="#202124"]; Arrestin_Assay [label="β-Arrestin Recruitment Assay\n(EC50, Emax)", fillcolor="#FFFFFF", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy & Safety", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Analgesia_Assays [label="Analgesia Models\n(Tail-flick, Hot plate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Side_Effect_Assays [label="Side Effect Profiling\n(e.g., Respiratory Depression,\nGI Transit)", fillcolor="#FFFFFF", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> In_Vitro; In_Vitro -> Binding_Assay; In_Vitro -> Functional_Assays; Functional_Assays -> GTP_Assay; Functional_Assays -> cAMP_Assay; Functional_Assays -> Arrestin_Assay; Binding_Assay -> In_Vivo; Functional_Assays -> In_Vivo; In_Vivo -> Analgesia_Assays; In_Vivo -> Side_Effect_Assays; Analgesia_Assays -> Lead_Optimization; Side_Effect_Assays -> Lead_Optimization; }
Caption: Overall experimental workflow for opioid peptide agonist characterization.In Vitro Assay Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for a specific opioid receptor subtype. This is achieved by measuring the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Use cell membranes from cell lines stably expressing the opioid receptor of interest (e.g., CHO-µOR) or from rodent brain tissue.[4]
-
Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [3H]-DAMGO for µ-OR at a final concentration near its Kd, typically 0.5-2 nM).[1][5]
-
Increasing concentrations of the unlabeled test compound.
-
For non-specific binding, use a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone).[1][4]
-
Initiate the reaction by adding the membrane preparation (e.g., 160 µg of protein).[4]
-
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Alternatively, a centrifugation method can be used to pellet the membranes and separate bound from free ligand.[4]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
Objective: To measure the ability of an agonist to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits. This provides a measure of agonist potency (EC50) and efficacy (Emax).
Protocol:
-
Membrane Preparation:
-
Prepare membranes as described in the radioligand binding assay protocol.
-
-
Assay Buffer Preparation:
-
Binding Reaction:
-
In a 96-well plate, add the following:
-
Assay Buffer with GDP.
-
Increasing concentrations of the test compound.
-
[35S]GTPγS (final concentration of ~0.05-0.1 nM).
-
Initiate the reaction by adding the membrane preparation (e.g., 10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at 30°C for 45-60 minutes.[1]
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters as described for the radioligand binding assay.
-
-
Quantification:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the [35S]GTPγS binding (in cpm or fmol/mg protein) against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) from the resulting dose-response curve using non-linear regression.
-
cAMP Accumulation Assay
Objective: To measure the functional consequence of Gi/o protein activation by quantifying the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the opioid receptor of interest (e.g., CHO-µOR).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Add increasing concentrations of the test compound.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin (e.g., 10 µM), to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells according to the manufacturer's instructions of the cAMP detection kit.
-
Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax for the inhibition of cAMP production using non-linear regression.
-
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated opioid receptor, providing a measure of an alternative signaling pathway to G-protein activation.
Protocol (based on the PathHunter® assay principle):
-
Cell Line:
-
Use a commercially available cell line engineered to co-express the opioid receptor fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).[8]
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Add increasing concentrations of the test compound.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents containing the chemiluminescent substrate for β-galactosidase.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax for β-arrestin recruitment using non-linear regression.
-
Data Presentation: In Vitro Characterization
Summarize the quantitative data from the in vitro assays in a clear and structured table for easy comparison of different opioid peptide agonists.
| Compound | Receptor | Radioligand Binding (Ki, nM) | GTPγS Binding (EC50, nM) | GTPγS Binding (Emax, % of DAMGO) | cAMP Inhibition (EC50, nM) | cAMP Inhibition (Emax, % of DAMGO) | β-Arrestin Recruitment (EC50, nM) | β-Arrestin Recruitment (Emax, % of DAMGO) |
| Test Compound 1 | µ | |||||||
| Test Compound 2 | µ | |||||||
| DAMGO (µ agonist) | µ | ~0.5 - 2.0 | ~10 - 50 | 100 | ~5 - 20 | 100 | ~20 - 100 | 100 |
| DPDPE (δ agonist) | δ | ~1 - 5 | ~5 - 30 | 100 (vs. SNC-80) | ~2 - 15 | 100 (vs. SNC-80) | ~10 - 50 | 100 (vs. SNC-80) |
| U-50,488 (κ agonist) | κ | ~0.5 - 3.0 | ~20 - 100 | 100 | ~10 - 50 | 100 | ~50 - 200 | 100 |
Note: The provided values for standard agonists are approximate and can vary depending on the specific experimental conditions.
In Vivo Analgesia Protocols
Tail-Flick Test
Objective: To assess the analgesic efficacy of a compound against an acute thermal pain stimulus.
Protocol:
-
Animal Acclimation:
-
Acclimate mice or rats to the testing environment and handling for several days prior to the experiment.
-
-
Baseline Latency:
-
Gently restrain the animal and immerse the distal third of the tail in a water bath maintained at a constant temperature (e.g., 52°C for mice).[4]
-
Measure the time it takes for the animal to flick its tail out of the water. This is the baseline latency.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[4][7]
-
-
Compound Administration:
-
Administer the test compound via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).
-
-
Post-Treatment Latency:
-
At various time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.
-
-
Data Analysis:
-
Calculate the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[4]
-
Plot the %MPE against time to determine the time course of the analgesic effect.
-
A dose-response curve can be generated by testing different doses of the compound.
-
Hot Plate Test
Objective: To evaluate the analgesic effect of a compound against a thermal pain stimulus, which involves a more complex, supraspinally integrated response compared to the tail-flick test.
Protocol:
-
Animal Acclimation:
-
Acclimate the animals to the testing room and handling.
-
-
Apparatus:
-
Use a hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
-
Baseline Latency:
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Record the time at which the first sign of nociception occurs. This is the baseline latency.
-
Establish a cut-off time (e.g., 30-45 seconds) to prevent tissue injury.
-
-
Compound Administration:
-
Administer the test compound.
-
-
Post-Treatment Latency:
-
At predetermined time points after administration, place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
Calculate the %MPE as described for the tail-flick test.
-
Analyze the time course and dose-response relationship of the analgesic effect.
-
Data Presentation: In Vivo Efficacy
Present the in vivo data in a clear and concise manner, for instance, in a table summarizing the key analgesic parameters.
| Compound | Route of Administration | Analgesia Model | ED50 (mg/kg) | Maximum %MPE | Duration of Action (min) |
| Test Compound 1 | s.c. | Tail-Flick | |||
| Test Compound 1 | s.c. | Hot Plate | |||
| Morphine | s.c. | Tail-Flick | ~1 - 5 | ~100 | ~120 |
| Morphine | s.c. | Hot Plate | ~5 - 10 | ~100 | ~120 |
Note: The provided values for morphine are approximate and can vary depending on the animal strain and specific experimental conditions.
Conclusion
The comprehensive experimental design outlined in this document provides a robust framework for the characterization of novel opioid peptide agonists. By systematically evaluating receptor binding, functional signaling through G-protein and β-arrestin pathways, and in vivo analgesic efficacy, researchers can gain a thorough understanding of a compound's pharmacological profile. This information is critical for identifying promising lead candidates for the development of new and improved pain therapeutics.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. G protein signaling–biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Impurities in Synthetic Peptide Synthesis
Welcome to the technical support center for synthetic peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in synthetic peptide synthesis?
A1: Synthetic peptides can contain various impurities that arise during the synthesis process. The most common types include:
-
Deletion Sequences: Peptides missing one or more amino acid residues.[1]
-
Truncation Sequences: Peptides that are shorter than the target sequence due to premature termination of the synthesis.
-
Incompletely Deprotected Sequences: Peptides that still have protecting groups attached to the N-terminus or amino acid side chains.[1]
-
Oxidation Products: Particularly the oxidation of methionine residues to methionine sulfoxide.[2][3]
-
Racemization Products: Peptides containing amino acids with the incorrect stereochemistry (D- instead of L-amino acid or vice versa).[2]
-
Peptide Aggregates: Both covalent and non-covalent aggregation of peptide chains, which can lead to poor solubility and difficulty in purification.[2]
-
Side-Reaction Products: Impurities formed from various side reactions, such as aspartimide formation from aspartic acid residues.[2]
-
Residual Solvents and Reagents: Leftover trifluoroacetic acid (TFA) or other chemicals used during synthesis and cleavage.[1]
Q2: How can I detect these impurities in my synthetic peptide?
A2: The primary methods for detecting peptide impurities are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reversed-Phase HPLC (RP-HPLC): This is the most common technique for assessing peptide purity. A C18 column is typically used with a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA). Impurities will appear as separate peaks from the main product peak.[4]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the peptide and its impurities. This is crucial for identifying the nature of the impurity, such as a deletion sequence (mass difference corresponding to a missing amino acid) or oxidation (+16 Da for methionine oxidation).[4]
Q3: What is a typical purity level for a crude synthetic peptide?
A3: The purity of a crude synthetic peptide can vary significantly depending on the length and sequence of the peptide. Generally, for a standard peptide of around 20 amino acids, a crude purity of over 80% is considered good. For longer or more complex sequences, the crude purity may be lower.
Troubleshooting Guides
Issue 1: Presence of Deletion or Truncation Sequences
Q: My HPLC and MS analysis show significant peaks corresponding to deletion or truncated sequences. What could be the cause and how can I fix it?
A: Cause and Troubleshooting:
Deletion and truncation sequences are among the most common impurities and typically arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).
Troubleshooting Steps:
-
Optimize Coupling Reactions:
-
Double Coupling: For difficult couplings, especially after proline or for sterically hindered amino acids, performing a second coupling step can significantly improve efficiency and reduce the formation of deletion sequences.[1]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.
-
Change Coupling Reagents: If you are using a standard coupling reagent like HBTU, consider switching to a more potent one like HATU for difficult sequences.
-
-
Ensure Complete Deprotection:
-
Extend Deprotection Time: Incomplete removal of the Fmoc protecting group is a common cause of deletion sequences. Increasing the deprotection time or performing a second deprotection step can help.
-
Monitor Deprotection: Use a colorimetric test, such as the Kaiser test, to confirm the complete deprotection of the primary amine before proceeding to the next coupling step.
-
-
Capping Unreacted Chains:
-
After a coupling step, any unreacted N-terminal amines can be permanently blocked or "capped" by acetylation using acetic anhydride. This prevents them from reacting in subsequent cycles, making the resulting truncated peptides easier to separate during purification.
-
Experimental Protocol: Capping of Unreacted Peptides
-
After the coupling reaction and subsequent washes, treat the resin with a capping solution.
-
Capping Solution: A common capping solution consists of acetic anhydride and a base (e.g., N,N-diisopropylethylamine - DIPEA) in a solvent like N,N-dimethylformamide (DMF). A typical mixture is acetic anhydride/DIPEA/DMF (5:6:89 v/v/v).
-
Incubate the resin with the capping solution for 5-10 minutes at room temperature.
-
Wash the resin thoroughly with DMF to remove excess capping reagents.
-
Proceed with the deprotection of the newly coupled amino acid.
Issue 2: Peptide Aggregation
Q: My peptide is poorly soluble and I'm seeing a broad peak or multiple peaks in my HPLC. Could this be aggregation, and how can I prevent it?
A: Cause and Troubleshooting:
Peptide aggregation is a significant challenge, particularly for hydrophobic or long peptide sequences. It can occur both on the solid support during synthesis and in solution after cleavage. Aggregation can lead to incomplete reactions and difficult purification.[2]
Strategies to Prevent Aggregation:
-
Incorporate Solubilizing Agents: Using "magic mixtures" containing chaotropic salts (e.g., KSCN) or nonionic detergents can help disrupt secondary structures and improve solvation during synthesis.[2]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection reactions and help to break up aggregates.
-
Use Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions (Ser or Thr) can disrupt the formation of secondary structures that lead to aggregation.[2]
-
Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between growing peptide chains, reducing intermolecular aggregation.
Experimental Protocol: Disruption of Aggregation with Chaotropic Salts
-
Prepare a solution of a chaotropic salt, such as 0.4 M KSCN, in your coupling or deprotection solvent (e.g., DMF).
-
Use this salt-containing solvent for the problematic coupling or deprotection steps.
-
Ensure to thoroughly wash the resin with the standard solvent after the step to remove the salt before proceeding to the next cycle.
Issue 3: Oxidation of Methionine
Q: My mass spectrometry results show a peak with a +16 Da mass shift, indicating methionine oxidation. How can I prevent this and can it be reversed?
A: Cause and Troubleshooting:
The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da) or, less commonly, methionine sulfone (+32 Da).[5] This can occur during synthesis, cleavage, or storage.
Prevention and Reduction Strategies:
-
Use Scavengers During Cleavage: Including scavengers in the cleavage cocktail is crucial. For peptides containing methionine, adding a reducing agent like dithiothreitol (DTT) or using a cleavage cocktail like Reagent K can minimize oxidation.[2]
-
Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can often be reduced back to methionine.
Experimental Protocol: Reduction of Oxidized Methionine
-
Dissolve the oxidized peptide in a suitable buffer.
-
Add a reducing agent. A common method involves using ammonium iodide and dimethyl sulfide.[1]
-
Incubate the reaction mixture at room temperature. The reaction time will depend on the specific peptide and the extent of oxidation.
-
Monitor the reaction progress by HPLC and MS.
-
Once the reduction is complete, purify the peptide using standard HPLC methods.
Data Presentation
Table 1: Common Impurities in Synthetic Peptides and Their Mass Shifts
| Impurity Type | Description | Typical Mass Shift (Da) from Expected Mass |
| Deletion | Missing one amino acid | - (Molecular Weight of the missing amino acid) |
| Truncation | Prematurely terminated synthesis | Varies depending on the point of truncation |
| Incomplete Deprotection (Boc) | Residual tert-butyloxycarbonyl group | +100 |
| Incomplete Deprotection (Pbf) | Residual 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group | +252 |
| Oxidation (Methionine) | Addition of one oxygen atom to Met | +16 |
| Oxidation (Tryptophan) | Addition of one oxygen atom to Trp | +16 |
| Aspartimide Formation | Cyclization of Asp side chain | -18 (loss of water) |
| Deamidation (Asparagine/Glutamine) | Conversion of Asn to Asp or Gln to Glu | +1 |
Mandatory Visualization
Below are diagrams created using the DOT language to visualize key troubleshooting workflows.
Caption: General troubleshooting workflow for identifying and addressing common impurities in synthetic peptides.
Caption: Troubleshooting workflow for addressing peptide aggregation during and after synthesis.
References
Technical Support Center: Arginine-Rich Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with arginine-rich peptides.
Troubleshooting Guides
Issue: Precipitate observed in the peptide vial upon receipt.
Question: I've just received my lyophilized arginine-rich peptide, and I see some precipitate. Is the peptide degraded?
Answer: Not necessarily. The presence of some particulate matter in a lyophilized peptide vial does not automatically indicate degradation. It could be due to the peptide's tendency to aggregate. Before proceeding, it is recommended to first attempt the solubilization protocol. If the peptide does not dissolve, contact your supplier.
Issue: Peptide precipitates when dissolved in an aqueous buffer (e.g., PBS).
Question: My arginine-rich peptide, which is supposed to be water-soluble, is precipitating out of my phosphate-buffered saline (PBS) solution. What should I do?
Answer: This is a common issue. While arginine residues enhance water solubility, the overall properties of the peptide, including its hydrophobicity and the presence of certain counter-ions, can lead to precipitation in neutral pH buffers like PBS.[1][2] Here’s a step-by-step troubleshooting workflow:
-
Assess the Peptide's Properties:
-
Calculate the net charge: At neutral pH, arginine and lysine contribute a +1 charge, while aspartic and glutamic acid contribute a -1 charge. The N-terminus (NH2) is typically protonated (+1) and the C-terminus (COOH) is deprotonated (-1).[1][3] A high net positive charge generally favors aqueous solubility.
-
Evaluate hydrophobicity: If the peptide contains a significant number of hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan), its solubility in aqueous buffers will be reduced.[1]
-
-
Troubleshooting Steps:
-
Lower the pH: Arginine-rich peptides are often more soluble in acidic conditions. Try dissolving the peptide in a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) and then slowly dilute it with your aqueous buffer to the desired concentration.[2][4]
-
Use an alternative buffer: Consider using a buffer with a lower pH, such as a citrate buffer (pH 3-6) or an acetate buffer (pH 4-5.6).
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[1] Use a sonicator bath or a probe sonicator on a low setting for short bursts, keeping the sample on ice to prevent heating.
-
Organic Solvents: For very hydrophobic arginine-rich peptides, dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first.[1][2] Then, slowly add the aqueous buffer to the peptide solution while vortexing. Be mindful that the final concentration of the organic solvent should be compatible with your downstream experiments.
-
Logical Workflow for Troubleshooting Peptide Precipitation
Caption: A flowchart for troubleshooting arginine-rich peptide precipitation.
Frequently Asked Questions (FAQs)
General Solubility
Q1: What are the key factors influencing the solubility of arginine-rich peptides?
A1: The primary factors include:
-
Net Charge: A higher net positive charge, primarily from arginine residues, generally increases solubility in aqueous solutions.[3]
-
Hydrophobicity: The presence of hydrophobic amino acids can counteract the solubilizing effect of arginine and promote aggregation.[1]
-
pH of the Solvent: Arginine-rich peptides are typically more soluble at a lower pH where the guanidinium groups of arginine are fully protonated.[2]
-
Counter-ions: The type of counter-ion present (e.g., TFA from synthesis) can impact solubility.[5]
-
Peptide Concentration: Higher concentrations can favor aggregation and precipitation.[6]
Q2: Are all arginine-rich peptides water-soluble?
A2: While the presence of multiple arginine residues significantly enhances hydrophilicity, it does not guarantee water solubility under all conditions.[7][8] Peptides with a high content of hydrophobic amino acids may still exhibit poor solubility in water, especially at neutral pH.[1]
Q3: How does the number of arginine residues affect solubility and cell penetration?
A3: Increasing the number of arginine residues generally enhances both water solubility and cell-penetrating ability. However, there is a trade-off, as a very high number of arginines (e.g., six or more) can lead to increased cytotoxicity.[9]
| Number of Arginine Residues | Cell Penetration | Cytotoxicity |
| 1-3 | Low | Low |
| 4-5 | High | Moderate |
| 6+ | Very High | Significant |
| This table provides a qualitative summary based on available data.[9] |
Experimental Procedures
Q4: What is a general protocol for dissolving a newly received lyophilized arginine-rich peptide?
A4:
-
Centrifuge the vial: Before opening, centrifuge the vial to collect all the lyophilized powder at the bottom.
-
Initial Solvent Selection:
-
Reconstitution: Add the chosen solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Vortex and Sonicate: Gently vortex the solution. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes, keeping the water cool to prevent peptide degradation.[1]
-
Storage: Once dissolved, store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: How can I remove residual TFA from my peptide sample?
A5: Residual trifluoroacetic acid (TFA) from peptide synthesis and purification can sometimes interfere with downstream applications. To remove it, you can perform a salt exchange by:
-
Dissolving the peptide in a minimal amount of water or a suitable buffer.
-
Lyophilizing the solution.
-
Repeating this process 2-3 times. Alternatively, ion-exchange chromatography can be used for more complete removal.
Mechanism of Action
Q6: What are the proposed mechanisms for how arginine-rich cell-penetrating peptides (CPPs) enter cells?
A6: There are two main proposed mechanisms for the cellular uptake of arginine-rich CPPs:
-
Direct Translocation: This energy-independent process involves the peptide directly crossing the cell membrane. It is thought to be driven by electrostatic interactions between the positively charged arginine residues and the negatively charged components of the cell membrane, leading to membrane destabilization and peptide entry.[10][11][12]
-
Endocytosis: This is an energy-dependent process where the peptide is engulfed by the cell membrane, forming an endosome. The peptide must then escape the endosome to reach the cytoplasm.[10][11][12]
Cellular Uptake Mechanisms of Arginine-Rich Peptides
Caption: Diagram illustrating the direct translocation and endocytosis pathways for cellular uptake of arginine-rich peptides.
Experimental Protocols
Protocol: Turbidity Assay for Peptide Solubility
This protocol provides a method to semi-quantitatively assess the solubility of an arginine-rich peptide in different solvents.
Materials:
-
Lyophilized arginine-rich peptide
-
A panel of solvents to be tested (e.g., water, PBS pH 7.4, 10% acetic acid, DMSO)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
-
Multichannel pipette
Methodology:
-
Prepare a high-concentration stock solution of the peptide in a solvent in which it is known to be highly soluble (e.g., 10 mg/mL in 50% acetic acid).
-
In a 96-well plate, add 90 µL of each test solvent to different wells.
-
Add 10 µL of the peptide stock solution to each well, resulting in a final peptide concentration of 1 mg/mL.
-
Mix the contents of each well thoroughly by pipetting up and down.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the absorbance (optical density) of each well at 600 nm using a plate reader.
-
Interpretation:
-
A low absorbance reading indicates high solubility (clear solution).
-
A high absorbance reading indicates low solubility (turbid solution due to precipitation).
-
| Solvent | Expected Absorbance (OD600) for a Soluble Peptide | Expected Absorbance (OD600) for an Insoluble Peptide |
| Water | < 0.1 | > 0.5 |
| PBS pH 7.4 | < 0.1 | > 0.5 |
| 10% Acetic Acid | < 0.1 | > 0.2 |
| DMSO | < 0.05 | > 0.1 |
| These are example values and may vary depending on the peptide and plate reader. |
Experimental Workflow for Solubility Testing
Caption: A workflow diagram for performing a turbidity-based peptide solubility assay.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cleavage cocktails for solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a cleavage cocktail in peptide synthesis?
A1: In solid-phase peptide synthesis, the cleavage cocktail serves two primary functions. First, it cleaves the synthesized peptide from the solid support (resin). Second, it removes the side-chain protecting groups from the amino acid residues. This process, often called global deprotection, yields the final, unprotected peptide. The most common cleavage method involves the use of a strong acid, typically trifluoroacetic acid (TFA).[1][2]
Q2: Why are scavengers necessary in a cleavage cocktail?
A2: During the cleavage and deprotection process, reactive carbocations are generated from the protecting groups and the resin linker.[1] These electrophilic species can react with nucleophilic side chains of certain amino acids, leading to undesirable modifications and impurities. Scavengers are added to the cleavage cocktail to "trap" these reactive cations, preventing side reactions and protecting the integrity of the synthesized peptide.[1][3]
Q3: What are some common scavengers and what do they protect against?
A3: Different scavengers are used to protect specific amino acid residues. Common scavengers and their primary targets include:
-
Triisopropylsilane (TIS): A general and effective scavenger for trityl cations, which can otherwise alkylate tryptophan and cysteine residues.[4]
-
Water: Acts as a proton source and helps to suppress t-butylation of tryptophan and other sensitive residues.[3]
-
1,2-Ethanedithiol (EDT): A reducing agent that is particularly effective in preventing the oxidation of cysteine and methionine residues. It also helps to scavenge trityl groups.[5][6]
-
Thioanisole: Often used to accelerate the deprotection of arginine's Pmc group and to scavenge cations.[1][6]
Q4: How do I choose the right cleavage cocktail for my peptide?
A4: The choice of cleavage cocktail depends on the amino acid composition of your peptide, the type of resin used, and the side-chain protecting groups present.[5] For peptides without sensitive residues, a simple mixture of TFA, TIS, and water may be sufficient. However, for peptides containing residues like Cysteine (Cys), Tryptophan (Trp), Methionine (Met), or Arginine (Arg), a more complex cocktail with specific scavengers is required to prevent side reactions.[5][6][7]
Troubleshooting Guide
Problem 1: Low peptide yield after cleavage.
| Possible Cause | Suggested Solution |
| Incomplete cleavage from the resin. | Increase the cleavage reaction time or use a stronger cleavage cocktail. For some resins, a higher concentration of TFA may be needed.[8] It is recommended to perform a small-scale trial cleavage and analyze the supernatant to optimize the cleavage time.[2] |
| Peptide precipitation is incomplete. | Some short or hydrophobic peptides may not precipitate well in diethyl ether.[9] Try concentrating the TFA filtrate before adding cold ether.[8] Alternatively, a 1:1 mixture of ether and pentane can be used.[9] |
| Peptide is partially soluble in the precipitation solvent. | After precipitation and centrifugation, check the ether supernatant for your peptide. If peptide is present, recover it by evaporating the ether. |
| Re-attachment of the peptide to the resin. | Peptides with C-terminal Trp or Met can sometimes re-attach to the resin. Using a cleavage cocktail containing EDT can help minimize this.[6] |
Problem 2: Presence of unexpected impurities in the crude peptide.
| Possible Cause | Suggested Solution |
| Alkylation of sensitive residues (e.g., Trp, Cys, Met). | This is often due to insufficient or inappropriate scavengers. Use a cleavage cocktail containing scavengers specific to the sensitive residues in your peptide. For example, use TIS to prevent trityl cation modification of Trp and Cys.[4] |
| Oxidation of Methionine or Cysteine. | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[2] Use a cleavage cocktail containing a reducing agent like EDT or Dithiothreitol (DTT).[5][6] |
| Incomplete removal of side-chain protecting groups. | Extend the cleavage reaction time.[5] For difficult-to-remove protecting groups like Arg(Pbf), a longer cleavage time or a more potent cocktail may be necessary.[3] |
| Aspartimide formation. | This side reaction cannot be prevented by scavengers during cleavage. It needs to be addressed during the peptide synthesis by using appropriate protecting groups or coupling conditions.[2] |
Quantitative Data on Cleavage Cocktail Performance
The following tables summarize the performance of different cleavage cocktails in preventing common side reactions.
Table 1: Comparison of Scavenger Cocktails for Preventing Cysteine S-t-butylation
| Cleavage Cocktail Composition (TFA/Scavengers) | Desired Peptide (%) | S-t-butylated Impurity (%) | Reference |
| 95:2.5:2.5 (TFA/TIS/H₂O) at 25°C for 1h | 81.2 | 18.6 | [3] |
| 95:2.5:2.5 (TFA/TIS/H₂O) at 25°C for 30 min | 88.9 | 11.1 | [3] |
| 90:2.5:2.5:5 (TFA/TIS/H₂O/DMS) | 90.1 | 9.9 | [3] |
| 70:5:5:10:10 + 1% DTT (TFA/TIS/H₂O/Thioanisole/DMS) for 30 min, then add TFA to 80% for 150 min | >95 | <5 |
Table 2: Common Cleavage Cocktails for Fmoc Solid-Phase Peptide Synthesis
| Reagent Name | Composition | Primary Use and Considerations | Reference |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | Suitable for a broad range of peptides without sensitive residues.[6] | [6] |
| Reagent B | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂O | Good for scavenging trityl groups but does not adequately protect Cys and Met from oxidation.[6] | [6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Effective for peptides containing Cys, Met, Trp, or Tyr.[4][6][7] | [4][6][7] |
| Reagent R | 90% TFA, 5% Thioanisole, 2% Anisole, 3% EDT | Ideal for deprotection of sulfonyl-protected Arg and minimizes attachment of Trp-containing peptides to PAL resins.[6] | [6] |
| Reagent L | 88% TFA, 2% TIS, 5% DTT, 5% H₂O | Low-odor option that prevents the oxidation of Met.[6] | [6] |
Experimental Protocols
Standard TFA Cleavage and Deprotection Protocol
WARNING: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous chemical. All procedures must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1]
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (freshly prepared)
-
Dichloromethane (DCM)
-
Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed with DCM to remove any residual DMF and then dried under vacuum for at least 3 hours.[1][2]
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel (e.g., a round-bottom flask).[1]
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[6][10]
-
Gently agitate the mixture at room temperature for the desired duration (typically 1-4 hours, depending on the peptide and protecting groups).[3] The reaction can be performed under an inert atmosphere (nitrogen or argon) to minimize oxidation.[2]
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin multiple times with a small volume of fresh TFA or the cleavage cocktail and combine the filtrates.[2]
-
-
Peptide Precipitation:
-
Concentrate the combined filtrate to a small volume (1-2 mL) using a rotary evaporator, ensuring the water bath temperature remains below 40°C.[1]
-
Add the concentrated peptide solution to a centrifuge tube containing a 10-fold excess of ice-cold diethyl ether or MTBE to precipitate the peptide.[2]
-
Incubate the mixture at a low temperature (e.g., -20°C or 4°C) to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold ether multiple times to remove residual scavengers and TFA.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Troubleshooting decision tree for common peptide cleavage issues.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aminer.org [aminer.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Bot Detection [iris-biotech.de]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Fmoc Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during Fmoc solid-phase peptide synthesis (SPPS). The content is tailored for researchers, scientists, and drug development professionals.
Section 1: Troubleshooting Common Side Reactions
This section details the most frequently observed side reactions, their causes, and strategies for prevention and mitigation.
FAQ 1: Aspartimide Formation
Question: My peptide contains an Asp-Gly or Asp-Ser sequence, and I'm observing a mass corresponding to a -18 Da dehydration and/or a mixture of products that are difficult to separate. What is happening and how can I prevent it?
Answer: This is a classic case of aspartimide formation, a major side reaction in Fmoc SPPS, especially for sequences like Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser.[1] The peptide backbone nitrogen attacks the side-chain ester of aspartic acid, forming a five-membered succinimide ring. This aspartimide intermediate is prone to hydrolysis, which can yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, as well as D-isomers of both, leading to a complex mixture of hard-to-separate impurities.[2]
Identification:
-
Mass Spectrometry (MS): Look for a mass loss of 18 Da (dehydration) in the crude product, corresponding to the stable aspartimide intermediate. You may also see the correct mass for your peptide, but HPLC analysis will reveal multiple peaks.
-
HPLC: Co-elution of multiple peaks with the same mass is common, making purification challenging.[2]
Prevention Strategies:
-
Use of Bulky Side-Chain Protecting Groups: Standard Fmoc-Asp(OtBu)-OH is often insufficient. Employing sterically larger protecting groups can significantly reduce aspartimide formation. A comparison of commonly used groups is provided below.
| Protecting Group | Sequence (VKD-X-YI) | Total Aspartimide + D-Asp Byproducts (%) | Reference |
| Fmoc-Asp(OtBu)-OH | X = Gly | 44.5 | [2] |
| Fmoc-Asp(OMpe)-OH | X = Gly | 10.1 | [2] |
| Fmoc-Asp(OBno)-OH | X = Gly | 1.9 | [2] |
| Fmoc-Asp(OtBu)-OH | X = Asn | 14.7 | [2] |
| Fmoc-Asp(OMpe)-OH | X = Asn | 1.8 | [2] |
| Fmoc-Asp(OBno)-OH | X = Asn | 0.3 | [2] |
-
Modify Deprotection Conditions:
-
Use a weaker base for Fmoc removal, such as 50% morpholine in DMF, which can nearly eliminate aspartimide formation, although it may not be strong enough for complete deprotection in all sequences.[1]
-
Add an acidic additive to the standard 20% piperidine in DMF. For example, 0.1 M formic acid can reduce aspartimide formation.[1]
-
-
Backbone Protection: For extremely difficult sequences, using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid following Asp can completely prevent this side reaction.
FAQ 2: Diketopiperazine (DKP) Formation
Question: I'm synthesizing a peptide, and I'm experiencing significant yield loss, especially after the second amino acid coupling. My sequence contains a Proline at the second position. What is the likely cause?
Answer: You are likely experiencing diketopiperazine (DKP) formation. This side reaction is most common at the dipeptide stage when the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[3][4] This is particularly prevalent in sequences containing Proline or Glycine in the first two positions and is accelerated by the basic conditions of Fmoc deprotection.[3]
Identification:
-
Low or No Yield: The primary symptom is a dramatic loss of peptide from the resin.
-
Mass Spectrometry (MS): Analysis of the cleavage solution may show the mass of the cyclic dipeptide.
Prevention Strategies:
-
Choice of Resin: Use a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance provided by the trityl linkage significantly inhibits the cyclization reaction.
-
Use of Dipeptide Building Blocks: Couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Pro-Pro-OH). This bypasses the vulnerable dipeptidyl-resin stage.
-
Alternative Deprotection: Using a weaker base like 50% morpholine in DMF for Fmoc removal can minimize DKP formation compared to piperidine.[5]
FAQ 3: Racemization of Cysteine
Question: My peptide contains a C-terminal Cysteine, and I'm observing a diastereomeric impurity that is very difficult to resolve by HPLC. What could be the cause?
Answer: Cysteine, especially when it is the C-terminal residue, is highly susceptible to racemization during the activation step of coupling. The use of strong bases like DIPEA in combination with phosphonium or uronium-based coupling reagents (e.g., HBTU, HATU) is a common cause.
Identification:
-
HPLC: A peak that is very close to the main product peak, often appearing as a shoulder, is indicative of a diastereomer.
-
Chiral Amino Acid Analysis: This can confirm the presence of D-Cysteine in the final product.
Prevention Strategies:
-
Choice of Coupling Reagent: Avoid pre-activation with strong bases. The use of carbodiimides like DIC in combination with an additive like Oxyma Pure is a much safer option for coupling Fmoc-Cys(Trt)-OH.[6]
-
Use of Racemization-Resistant Protecting Groups: While Trt is common, other protecting groups can offer better resistance to racemization.
| Protecting Group | Coupling Conditions | % Racemization | Reference |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA (MW 50°C) | 10.9 | [7] |
| Fmoc-Cys(MBom)-OH | HCTU/DIEA (MW 50°C) | 0.8 | [7] |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA (MW 80°C) | 26.6 | [7] |
| Fmoc-Cys(MBom)-OH | HCTU/DIEA (MW 80°C) | 1.3 | [7] |
FAQ 4: Methionine Oxidation
Question: My peptide contains Methionine, and my mass spec analysis shows a peak at +16 Da and another at +32 Da relative to the expected mass. What are these species?
Answer: These peaks correspond to the oxidation of the methionine side chain. The +16 Da peak is methionine sulfoxide (Met(O)), and the +32 Da peak is methionine sulfone (Met(O₂)).[1] This oxidation can occur during synthesis but is most common during the final TFA cleavage step due to exposure to air and reactive carbocations.[1]
Identification:
-
Mass Spectrometry (MS): A characteristic mass increase of +16 Da for each oxidized methionine residue.
Prevention and Reversal:
-
Use of Scavengers in Cleavage Cocktail: Including reducing agents in the TFA cleavage cocktail can prevent oxidation.
-
Reagent H: TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I (81:5:5:2.5:3:2:1.5) is specifically designed to prevent Met oxidation.[5]
-
A newer, highly effective cocktail is TFA/Anisole/TMSCl/Me₂S (85:5:5:5) containing 1 mg/mL of Triphenylphosphine (PPh₃) , which has been shown to eradicate the sulfoxide formation.[5]
-
-
Post-Cleavage Reduction: If oxidation has already occurred, the sulfoxide can often be reduced back to methionine by treating the peptide in solution with reagents like ammonium iodide and dimethyl sulfide.[3]
Section 2: Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Reactions
This qualitative test detects free primary amines on the resin, indicating an incomplete coupling reaction.
Reagents:
-
Solution A: 16.5 mg of KCN in 25 mL of water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Take 10-15 beads of the peptide-resin in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Failed or incomplete coupling. Recouple the amino acid.
-
Colorless Beads, Blue Solution: Near-complete coupling. Consider extending the coupling time or capping the unreacted amines.
-
Colorless Beads and Solution: Complete coupling. Proceed to the next deprotection step.
Note: This test is not reliable for N-terminal proline (a secondary amine). Use a chloranil test for secondary amines.[8]
Protocol 2: Analytical RP-HPLC for Purity Assessment
This is a general-purpose method for analyzing the purity of a crude peptide after cleavage.
Instrumentation:
-
HPLC System: With UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size for peptides >2000 Da).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
Procedure:
-
Dissolve a small amount of the crude peptide in Mobile Phase A or a suitable solvent.
-
Inject 10-20 µL onto the column.
-
Run a linear gradient, for example:
-
5% to 65% B over 30 minutes.
-
Flow rate: 1.0 mL/min.
-
-
Monitor the absorbance at 214 nm or 220 nm.
Data Analysis:
-
The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.
-
Side reaction products (e.g., deletions, diastereomers) will appear as separate peaks.
Protocol 3: LC-MS/MS for Impurity Identification
This protocol outlines a general workflow for identifying unknown peaks from an HPLC run.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
LC Separation: Use an MS-compatible mobile phase, typically replacing TFA with 0.1% formic acid (FA), as TFA can suppress the MS signal.[10] The separation is performed as described in the HPLC protocol.
-
MS1 Scan: The mass spectrometer scans for all ions eluting from the column to determine their mass-to-charge (m/z) ratio. This allows for the determination of the molecular weight of the main product and any impurities.
-
MS/MS Fragmentation (Tandem MS): Select the precursor ion (the impurity peak of interest) in the first mass analyzer, fragment it using collision-induced dissociation (CID), and then analyze the resulting fragment ions in the second mass analyzer.
-
Sequence Analysis: The fragmentation pattern (b- and y-ions) provides sequence information, allowing for the precise identification of the impurity, such as a deletion sequence or a modified amino acid.[10]
Section 3: Troubleshooting Workflows
Workflow 1: Diagnosing Low Yield or No Product
This workflow provides a logical sequence of steps to diagnose the cause of a failed synthesis.
Caption: A decision tree for troubleshooting low or no peptide yield.
Workflow 2: Diagnosing Unexpected Mass in MS Analysis
This diagram guides the user through the process of identifying an unknown mass peak found during mass spectrometry analysis.
Caption: A decision tree for identifying unexpected masses in MS data.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Purification of Hydrophobic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide precipitating during purification?
A1: Hydrophobic peptides are prone to aggregation and precipitation in aqueous mobile phases commonly used in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This occurs because the hydrophobic regions of the peptides interact with each other to minimize contact with the polar solvent, leading to the formation of insoluble aggregates.[1][2] This is especially problematic at high peptide concentrations.
Troubleshooting Steps:
-
Reduce Peptide Concentration: Dilute the sample before injection.
-
Modify Dissolution Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with the initial mobile phase.[3][4]
-
Use Organic Co-solvents: Incorporate solvents like isopropanol or n-propanol into the mobile phase, which can increase the solubility of large or hydrophobic peptides.[3][5]
-
Increase Temperature: Raising the column temperature can enhance peptide solubility and reduce aggregation.[3]
Q2: My peptide shows poor peak shape (broadening or tailing) in RP-HPLC. What can I do?
A2: Poor peak shape is a common issue when purifying hydrophobic peptides. It can be caused by several factors, including secondary interactions with the stationary phase, peptide aggregation, or issues with the mobile phase.
Troubleshooting Steps:
-
Optimize Mobile Phase Additives: The choice and concentration of the ion-pairing agent are critical. Trifluoroacetic acid (TFA) is standard, but for problematic peptides, more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can improve peak shape and resolution.[6][7][8] Be cautious, as stronger ion-pairing agents can be difficult to remove from the final product.[9]
-
Adjust Mobile Phase pH: Using formic acid instead of TFA can sometimes improve peak shape, especially for mass spectrometry applications, although it may reduce retention.[10]
-
Increase Column Temperature: Operating at a higher temperature (e.g., 40-60°C) can improve peak symmetry by reducing mobile phase viscosity and improving mass transfer.[3]
-
Check for Column Degradation: Poor peak shape can be a sign of a degraded column. Ensure the column is properly cleaned and stored, and consider using a guard column to protect it.[11]
Q3: How can I improve the resolution between my target peptide and closely eluting impurities?
A3: Achieving high purity is challenging when synthesis byproducts are structurally similar to the target peptide. Optimizing chromatographic selectivity is key.
Troubleshooting Steps:
-
Modify the Organic Solvent: Switching from acetonitrile to another organic solvent like isopropanol or using mixtures (e.g., acetonitrile:n-propanol) can alter selectivity and improve the resolution of co-eluting impurities.[3][5]
-
Change the Ion-Pairing Reagent: Different ion-pairing agents interact differently with peptides, altering their retention and selectivity. Experimenting with TFA, pentafluoropropionic acid (PFPA), and HFBA can significantly improve separation.[6][7][9]
-
Adjust the Gradient Slope: A shallower gradient increases the time the peptide spends on the column, which can enhance the separation of closely eluting species.[5]
-
Select a Different Stationary Phase: While C18 columns are common, a C8 or C4 stationary phase, which is less hydrophobic, may provide a different selectivity profile and better resolution for very hydrophobic peptides.
Troubleshooting Guides & Experimental Protocols
Issue 1: Poor Solubility of Crude Hydrophobic Peptide
This guide provides a systematic approach to improving the solubility of your peptide before purification.
Protocol: Stepwise Peptide Solubilization
-
Initial Solvent Test: Begin by attempting to dissolve a small amount of the peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Add Strong Organic Solvent: If solubility is poor, dissolve the peptide in a minimal volume of a strong, water-miscible organic solvent such as DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP).[4]
-
Order of Addition:
-
First, add the pure organic solvent (e.g., acetonitrile or isopropanol) to the peptide. This helps solvate the hydrophobic regions.[5]
-
Next, add any concentrated buffer components or acids (e.g., TFA).[5]
-
Finally, slowly add the aqueous portion of the mobile phase while vortexing to prevent precipitation.[5]
-
-
Temperature and Sonication: Gently warm the solution or use a sonicator bath to aid dissolution, but be cautious of potential peptide degradation with excessive heat or sonication.
Workflow for Solubility Testing
Caption: A decision workflow for solubilizing hydrophobic peptides.
Issue 2: Optimizing Separation with Ion-Pairing Reagents
The choice of ion-pairing reagent significantly impacts the retention and resolution of peptides. This guide helps you select the appropriate reagent.
Impact of Different Ion-Pairing Agents
Hydrophobic ion-pairing reagents form a complex with positively charged residues on the peptide, increasing the overall hydrophobicity of the complex and thus its retention on a reversed-phase column.[7][12] The more hydrophobic the ion-pairing agent, the greater the increase in retention time.
| Ion-Pairing Reagent | Abbreviation | Typical Concentration | Relative Hydrophobicity | Impact on Retention |
| Phosphoric Acid | H₃PO₄ | 10-30 mM | Least Hydrophilic | Decreases retention |
| Trifluoroacetic Acid | TFA | 0.1% (v/v) | Standard | Standard retention |
| Pentafluoropropionic Acid | PFPA | 0.1% (v/v) | More Hydrophobic | Increases retention |
| Heptafluorobutyric Acid | HFBA | 0.1% (v/v) | Most Hydrophobic | Strongly increases retention |
Data compiled from multiple sources.[6][7][8]
Protocol: Screening Ion-Pairing Reagents
-
Baseline Separation: Perform an initial purification run using the standard mobile phase system:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Alternative Reagent Run: If resolution is poor, prepare new mobile phases with an alternative ion-pairing reagent. For increased retention and potentially altered selectivity, use HFBA.
-
Mobile Phase A: 0.1% HFBA in Water
-
Mobile Phase B: 0.1% HFBA in Acetonitrile
-
-
Analysis: Compare the chromatograms from the TFA and HFBA runs. The use of HFBA should result in a significant increase in retention times for all peptides and may resolve previously co-eluting peaks.[6][7]
-
Optimization: Adjust the gradient slope for the chosen ion-pairing system to optimize the separation and minimize run time.
Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting options for poor chromatographic resolution.
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. waters.com [waters.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Peptide HPLC
Welcome to the Technical Support Center for Peptide High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the resolution of their peptide separations.
Frequently Asked Questions (FAQs)
Q1: What is the first step to improve poor resolution of peptide fragments?
A good initial step is to switch from an isocratic to a gradient elution. A shallow gradient, for instance, increasing the organic solvent concentration by 1% per minute, can significantly improve the separation of closely eluting peptides.[1][2][3]
Q2: How does the HPLC column selection impact peptide resolution?
Column selection is critical for peptide analysis. Key parameters to consider include:
-
Pore Size: For peptides and proteins, wide-pore columns (e.g., 300 Å) are generally recommended, especially for molecules with a molecular weight over 10,000 Da, as they allow for better diffusion and interaction with the stationary phase.[4][5]
-
Particle Size: Smaller particle sizes lead to increased column efficiency and sharper peaks, which can improve resolution.[6]
-
Column Length: Increasing the column length can provide more theoretical plates, leading to better separation of complex peptide mixtures.[7]
-
Stationary Phase: C18 columns are a common starting point, but exploring different chemistries like C8 or C4 can be beneficial depending on the peptide's hydrophobicity.[7][8]
Q3: What role does the mobile phase composition play in optimizing peptide separation?
The mobile phase significantly influences selectivity and resolution. Key factors to optimize include:
-
Organic Solvent: Acetonitrile is a common choice for peptide analysis. Adjusting its concentration gradient is a powerful tool for improving resolution.[1][3]
-
pH: The pH of the mobile phase affects the ionization state of peptides, which in turn impacts their retention and peak shape.[1][2][9] Experimenting with pH can dramatically alter selectivity.[2]
-
Ion-Pairing Agents: Additives like trifluoroacetic acid (TFA) are often used to improve peak shape and retention.[3][5] The concentration of the ion-pairing agent can also be optimized.[4]
Q4: Can temperature adjustments improve my peptide HPLC resolution?
Yes, increasing the column temperature can lead to sharper peaks and improved resolution, particularly for larger peptides.[4][6] Higher temperatures decrease the mobile phase viscosity, which enhances mass transfer.[1] However, be mindful that excessively high temperatures can degrade thermolabile peptides.[1]
Troubleshooting Guide
This guide addresses common problems encountered during peptide HPLC analysis and provides systematic solutions.
Issue 1: Poor Peak Resolution
Symptoms:
-
Overlapping or co-eluting peaks.
-
Broad peaks.
-
Inability to separate closely related peptides.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Use a high-purity silica column.[5] Add or increase the concentration of an ion-pairing agent like TFA to the mobile phase.[5] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10] |
| Inappropriate pH | Adjust the mobile phase pH to ensure the peptide is in a single ionic state.[9] |
Issue 3: Fluctuating Retention Times
Symptoms:
-
Inconsistent retention times for the same analyte across different runs.
Troubleshooting Steps:
Caption: Steps to troubleshoot fluctuating retention times.
Experimental Protocols
Protocol 1: Optimizing Gradient Elution for Peptide Separation
This protocol outlines a general approach to developing a gradient elution method for a complex peptide mixture.
Objective: To improve the resolution of co-eluting peptides.
Materials:
-
HPLC system with a gradient pump and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[5]
-
Peptide sample dissolved in Mobile Phase A.
Methodology:
-
Initial Scouting Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Gradient Refinement:
-
Based on the scouting run, identify the approximate organic solvent concentration at which the peptides of interest elute.
-
Design a shallower gradient around this concentration range. For example, if peptides elute between 30% and 50% B, a new gradient could be from 25% to 55% B over 60 minutes.[2]
-
Further refine the gradient slope to maximize the resolution between critical pairs of peaks. A slower rate of increase in the organic modifier concentration generally leads to better resolution.[5]
-
Data Presentation
Table 1: Effect of Column Temperature on Peptide Retention and Resolution
| Temperature (°C) | Retention Time of Peptide 1 (min) | Retention Time of Peptide 2 (min) | Resolution (Rs) |
| 30 | 15.2 | 15.8 | 1.2 |
| 40 | 14.5 | 15.0 | 1.5 |
| 50 | 13.8 | 14.2 | 1.8 |
| 60 | 13.1 | 13.4 | 1.6 |
Note: Data is illustrative and will vary depending on the specific peptides and chromatographic conditions. Increasing temperature can improve resolution up to an optimal point.[4][5]
Table 2: Impact of Mobile Phase pH on Peptide Selectivity
| Mobile Phase pH | Elution Order | Resolution (Rs) between Peptide A and B |
| 2.5 | Peptide A then Peptide B | 1.4 |
| 3.5 | Peptide A then Peptide B | 1.9 |
| 4.5 | Peptide B then Peptide A | 1.7 |
Note: Data is illustrative. Small changes in pH can significantly impact the selectivity and even the elution order of peptides.[2][9]
Logical Relationships in Troubleshooting
The following diagram illustrates the logical decision-making process when encountering a general HPLC issue.
Caption: General logic for HPLC troubleshooting.
References
- 1. mastelf.com [mastelf.com]
- 2. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 3. peptide.com [peptide.com]
- 4. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Racemization in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which an optically active starting material, a single enantiomer of an amino acid, is converted into a mixture of both enantiomers (D and L forms).[1] During peptide synthesis, the chiral integrity of the α-carbon of an amino acid can be compromised, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This occurs through two primary mechanisms: direct enolization and the formation of an oxazolone intermediate.[1][2]
Q2: Which amino acids are most susceptible to racemization?
A2: Cysteine and Histidine are particularly prone to racemization.[3] Aspartic acid and Serine can also be susceptible, especially under certain conditions.[4][5][6] The specific side chain of the amino acid can influence the rate of racemization.[7]
Q3: What are the primary factors that contribute to racemization during peptide synthesis?
A3: Several factors can influence the extent of racemization, including:
-
Coupling Reagents: The choice of coupling reagent significantly impacts racemization.[1][6]
-
Base: The type and concentration of the base used can promote racemization. Stronger bases and higher concentrations generally lead to increased racemization.[2][8]
-
Temperature: Elevated temperatures, often used to accelerate coupling reactions (e.g., in microwave-assisted synthesis), can increase the rate of racemization.[4][9][10]
-
Solvent: The polarity of the solvent can play a role; less polar solvents may help reduce racemization in some cases.[11]
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid can lead to higher levels of racemization.[11]
Troubleshooting Guides
Issue 1: High levels of racemization observed for Cysteine residues.
-
Problem: You are observing a high percentage of the D-Cysteine diastereomer in your synthesized peptide. Under suboptimal conditions, racemization levels for cysteine can be in the unacceptable range of 5-33%.[11]
-
Troubleshooting Steps:
-
Avoid Pre-activation: Avoid pre-activating the cysteine residue before coupling. Direct coupling can reduce racemization by 6- to 7-fold.[11]
-
Optimize the Base:
-
Change the Solvent: Consider using a less polar solvent mixture, such as CH₂Cl₂−DMF (1:1), instead of neat N,N-dimethylformamide (DMF).[11]
-
Select Appropriate Coupling Methods: For minimal racemization (<1% per step), use one of the following recommended coupling methods for cysteine:[11]
-
BOP (or HBTU or HATU)/HOBt (or HOAt)/TMP (4:4:4) without preactivation in CH₂Cl₂−DMF (1:1).
-
DIPCDI/HOBt (or HOAt) (4:4) with a 5-minute preactivation.
-
Preformed pentafluorophenyl (Pfp) esters in CH₂Cl₂−DMF (1:1).
-
-
Issue 2: Racemization of Histidine residues during microwave-assisted peptide synthesis.
-
Problem: You are using microwave energy to accelerate your peptide synthesis but are observing significant racemization of Histidine.
-
Troubleshooting Steps:
-
Lower the Coupling Temperature: Reduce the microwave coupling temperature from 80°C to 50°C. This has been shown to limit the racemization of both histidine and cysteine.[4][5][9]
-
Conventional Coupling for Sensitive Residues: Perform the coupling step for histidine (and cysteine) conventionally at room temperature while synthesizing the rest of the peptide using microwave assistance.[4][5]
-
Side-Chain Protection: Protecting the pi-imidazole nitrogen in the histidine side-chain with a methoxybenzyl group can greatly reduce racemization.[3]
-
Issue 3: Racemization associated with Aspartic Acid, potentially due to aspartimide formation.
-
Problem: You are observing racemization at Aspartic Acid residues, which is often linked to the formation of an aspartimide intermediate.
-
Troubleshooting Steps:
-
Add HOBt to Deprotection Solution: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce aspartimide formation.[3][4]
-
Use Piperazine: Consider using piperazine in place of piperidine for the deprotection step.[4][5]
-
Utilize Backbone Protecting Groups: Incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of the amino acid preceding the aspartic acid can block aspartimide formation.[3]
-
Quantitative Data Summary
| Amino Acid | Condition | Racemization Level | Recommended Action | Reference |
| Cysteine | Standard coupling with pre-activation | 5-33% | Avoid pre-activation, use weaker base (collidine), less polar solvent | [11] |
| Cysteine | Optimized coupling (e.g., BOP/HOBt/TMP) | <1% | Implement recommended coupling protocols | [11] |
| Histidine | Microwave synthesis at 80°C | High | Lower temperature to 50°C or use conventional coupling | [4][9] |
| Cysteine | Microwave synthesis at 80°C | High | Lower temperature to 50°C or use conventional coupling with collidine | [4][9] |
| Serine | Fmoc-SPPS with HATU/NMM | Noticeable | Consider alternative coupling reagents like DIC/Oxyma | [6] |
| Histidine | Fmoc-SPPS with DIC/Oxyma | 1.8% | For highly sensitive couplings, consider alternative protecting groups like DNPBS | [6] |
| Histidine | Fmoc-SPPS at 55°C | 31.0% | Avoid elevated temperatures for sensitive residues | [6] |
Experimental Protocols
Protocol 1: HPLC Analysis of Peptide Diastereomers for Racemization Quantification
This protocol provides a general method for quantifying the level of racemization in a synthetic peptide using High-Performance Liquid Chromatography (HPLC).
-
Objective: To separate and quantify the desired peptide from its diastereomeric (racemized) form.
-
Materials:
-
Crude synthetic peptide
-
HPLC system with a UV detector
-
Appropriate reversed-phase HPLC column (e.g., C18)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reference standards for the desired peptide and its D-isomer (if available)
-
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., a mixture of Solvent A and B).
-
HPLC Method Development: Develop a gradient elution method to achieve baseline separation of the desired peptide and its diastereomer. A shallow gradient is often required.
-
Injection and Data Acquisition: Inject the prepared sample onto the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Peak Identification: Identify the peaks corresponding to the desired peptide and its diastereomer. If a standard for the D-isomer is not available, the minor, closely eluting peak is often the diastereomer.
-
Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100
-
Visualizations
Caption: Mechanisms of racemization during peptide synthesis.
Caption: Troubleshooting workflow for high racemization.
References
- 1. mdpi.com [mdpi.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tyr-Arg-Phe-Lys-NH2 (DALDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the tetrapeptide Tyr-Arg-Phe-Lys-NH2, also known as DALDA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Tyr-Arg-Phe-Lys-NH2 in solution?
The stability of Tyr-Arg-Phe-Lys-NH2 in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like many peptides, it is susceptible to chemical degradation pathways such as hydrolysis, oxidation, and deamidation over time. The presence of a D-arginine at position 2 and a C-terminal amide group provides significant resistance to enzymatic degradation by aminopeptidases and carboxypeptidases, respectively, making it relatively stable in biological matrices for short-term experiments.[1]
Q2: What are the main chemical degradation pathways for Tyr-Arg-Phe-Lys-NH2?
The primary potential chemical degradation pathways for Tyr-Arg-Phe-Lys-NH2 in solution include:
-
Oxidation of the Tyrosine Residue: The phenol side chain of tyrosine is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and transition metals. This can lead to the formation of various oxidation products, including dityrosine adducts or other modified species.
-
Hydrolysis of the Peptide Bonds: While generally stable, peptide bonds can undergo hydrolysis, especially at extreme pH values (acidic or alkaline) and elevated temperatures.[2][3][4][5]
-
Hydrolysis of the C-terminal Amide: The C-terminal lysine amide can be hydrolyzed to the corresponding carboxylic acid. This process is also typically favored at acidic or basic pH.
-
Deamidation: While less common for a C-terminal amide compared to asparagine or glutamine side chains, deamidation can still occur under certain conditions.
Q3: What are the recommended storage conditions for Tyr-Arg-Phe-Lys-NH2 solutions?
For optimal stability, it is recommended to store solutions of Tyr-Arg-Phe-Lys-NH2 under the following conditions:
-
Temperature: Store frozen at -20°C or -80°C for long-term storage. For short-term use (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
pH: Prepare solutions in a buffer with a pH in the slightly acidic to neutral range (pH 5-7).
-
Light: Protect solutions from light to minimize photo-oxidation of the tyrosine residue.
-
Atmosphere: For long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
Issue 1: Loss of Peptide Potency or Activity Over Time
Possible Cause: Chemical degradation of the peptide in solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the peptide solution has been stored at the recommended temperature and protected from light.
-
Check Solution pH: Measure the pH of the stock solution. If it has shifted outside the optimal range (pH 5-7), prepare a fresh solution in a properly buffered medium.
-
Assess for Oxidation: If the solution has been exposed to air or light for extended periods, consider preparing a fresh stock and handling it under conditions that minimize oxidation (e.g., using degassed buffers, storing under inert gas).
-
Perform a Stability Study: If consistent loss of activity is observed, a simple stability study can be performed. Aliquot the peptide solution and store it under different conditions (e.g., room temperature, 4°C, -20°C). Analyze the purity of the aliquots at different time points using a suitable analytical method like HPLC.
Issue 2: Appearance of New Peaks in HPLC Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize New Peaks: If your HPLC method shows new peaks appearing over time, these are likely degradation products. The retention time of these peaks can provide clues to their identity. For example, a more polar degradation product (e.g., from amide hydrolysis) might elute earlier than the parent peptide.
-
Perform Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies.[2][6][7][8] Expose the peptide to harsh conditions (e.g., strong acid, strong base, oxidizing agent, high temperature, UV light) for a short period. The degradation products formed can serve as standards to help identify the impurities in your aged samples.
-
Mass Spectrometry Analysis: To definitively identify the degradation products, analysis by mass spectrometry (MS) is recommended.[9][10] An increase in mass could indicate oxidation, while a mass change of +1 Da could suggest hydrolysis of the C-terminal amide.
Quantitative Data Summary
Table 1: Effect of pH on the Stability of Tyr-Arg-Phe-Lys-NH2 at 25°C
| pH | Buffer System | Incubation Time (days) | % Remaining Parent Peptide (Illustrative) |
| 3.0 | 0.1 M Citrate | 7 | 85% |
| 5.0 | 0.1 M Acetate | 7 | 95% |
| 7.4 | 0.1 M Phosphate | 7 | 92% |
| 9.0 | 0.1 M Borate | 7 | 78% |
Table 2: Effect of Temperature on the Stability of Tyr-Arg-Phe-Lys-NH2 at pH 7.4
| Temperature (°C) | Incubation Time (days) | % Remaining Parent Peptide (Illustrative) |
| 4 | 30 | 98% |
| 25 | 30 | 88% |
| 37 | 30 | 75% |
Experimental Protocols
Protocol 1: General HPLC-Based Stability Assay
This protocol outlines a general method for assessing the stability of Tyr-Arg-Phe-Lys-NH2 in solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Tyr-Arg-Phe-Lys-NH2 peptide standard
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Buffer solutions at desired pH values
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Peptide Stock Solution: Prepare a stock solution of Tyr-Arg-Phe-Lys-NH2 (e.g., 1 mg/mL) in the desired buffer or water.
3. HPLC Method:
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm or 280 nm (for tyrosine absorbance)
- Injection Volume: 10-20 µL
- Gradient (Example):
- 0-5 min: 5% B
- 5-25 min: 5% to 50% B (linear gradient)
- 25-30 min: 50% to 95% B (wash)
- 30-35 min: 95% to 5% B (re-equilibration)
4. Stability Study Procedure:
- Prepare aliquots of the peptide stock solution in vials.
- Store the vials under the desired conditions (e.g., different temperatures, pH values).
- At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove an aliquot.
- Analyze the sample by HPLC.
- Calculate the percentage of the parent peptide remaining by integrating the peak area of the main peptide peak and any degradation peaks. The percentage of the parent peptide can be calculated as: (Area of Parent Peak at Time X / Area of Parent Peak at Time 0) * 100.
Visualizations
Caption: Potential chemical degradation pathways for Tyr-Arg-Phe-Lys-NH2.
Caption: General experimental workflow for assessing peptide stability.
References
- 1. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. uregina.ca [uregina.ca]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protocol for Refolding Aggregated Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aggregated peptides.
Troubleshooting Guides
This section addresses specific issues that may arise during peptide refolding experiments.
Q: My peptide precipitates immediately upon removal of the denaturant. What should I do?
A: Immediate precipitation upon denaturant removal is a common issue, often indicating that the peptide is rapidly aggregating as it encounters conditions that favor misfolding. Here are several strategies to address this:
-
Optimize the Refolding Buffer: The composition of the refolding buffer is critical. Ensure the pH of the buffer is at least 1-2 units away from the peptide's isoelectric point (pI) to increase net charge and promote repulsion between peptide molecules.[1][2] You can also screen different buffer systems and concentrations.
-
Slow Down Denaturant Removal: Rapid removal of the denaturant can shock the peptide into an aggregated state.[3] Consider slower, stepwise dialysis against progressively lower concentrations of the denaturant.[4] For dilution methods, a slower, continuous addition of the denatured peptide solution into a larger volume of refolding buffer (maintaining a low peptide concentration) can be effective.
-
Incorporate Aggregation Suppressors: Additives can significantly improve refolding yields by preventing aggregation. L-arginine is widely used to suppress aggregation of folding intermediates.[5] Other additives like sugars (sucrose, trehalose), glycerol, and polyethylene glycol (PEG) can also stabilize the peptide structure.[6]
-
Reduce Peptide Concentration: High peptide concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[5][7] Try refolding at a lower concentration, typically in the range of 10-100 µg/ml.[5]
Q: After the refolding process, my final peptide yield is very low. What are the potential causes?
A: Low yield of the final refolded peptide can be attributed to several factors throughout the workflow:
-
Incomplete Solubilization: Ensure the initial aggregated peptide pellet is fully solubilized by the denaturant. Inadequate solubilization means less peptide is available for refolding. You may need to increase the denaturant concentration or incubation time.
-
Loss Due to Aggregation: Even if immediate precipitation is not observed, soluble aggregates may form and be lost during clarification steps (e.g., centrifugation).[8] The use of aggregation suppressors can mitigate this.
-
Adsorption to Surfaces: Peptides, especially hydrophobic ones, can adsorb to labware (e.g., tubes, dialysis membranes).[9] Including a small amount of a non-ionic detergent (e.g., Triton X-100, Tween 20) or using low-binding plastics can help reduce this loss.
-
Oxidation: For peptides containing cysteine or methionine, oxidation can lead to incorrect disulfide bond formation or other modifications that promote aggregation.[1][2] The inclusion of a redox system (e.g., reduced and oxidized glutathione) in the refolding buffer is crucial for peptides with disulfide bonds.[5]
Q: My refolded peptide is soluble, but a functional assay shows it is inactive. What went wrong?
A: A soluble peptide is not necessarily a correctly folded, active peptide. Inactivity suggests the peptide has adopted a stable, but non-native, conformation (a misfolded state).
-
Incorrect Disulfide Bonds: For peptides with multiple cysteine residues, incorrect disulfide bridges can form, leading to an inactive structure. The composition of the redox system (the ratio of reduced to oxidized glutathione) in your refolding buffer is critical and may need optimization.[5]
-
Misfolded Conformation: The refolding conditions (pH, temperature, ionic strength, additives) may favor a "kinetically trapped" misfolded state.[10] Systematic screening of these parameters is necessary to find the optimal conditions for folding into the native, active state.
-
Missing Cofactors: Some peptides require cofactors (e.g., metal ions) for their activity and structural integrity. Ensure these are present in the final refolding buffer if required.
-
Chemical Modification: The peptide may have been chemically modified during production, purification, or refolding (e.g., oxidation of methionine or tryptophan).[1][2] Characterizing the final product by mass spectrometry can help identify any unexpected modifications.
Frequently Asked Questions (FAQs)
Q: What are the primary causes of peptide aggregation?
A: Peptide aggregation is driven by a combination of intrinsic and extrinsic factors:
-
Intrinsic Factors: These relate to the peptide's amino acid sequence.
-
Hydrophobicity: Hydrophobic residues tend to be buried in the core of a folded peptide. When exposed, they can interact with exposed hydrophobic patches on other peptide molecules, leading to aggregation.
-
Secondary Structure Propensity: Sequences with a high propensity to form β-sheets are particularly prone to forming highly ordered amyloid-like fibrils.[1][2]
-
Net Charge: At a pH close to the peptide's isoelectric point (pI), the net charge is low, reducing electrostatic repulsion and increasing the likelihood of aggregation.[1][2]
-
-
Extrinsic Factors: These are environmental conditions.
-
Concentration: Higher peptide concentrations increase the rate of intermolecular collisions.[1]
-
pH and Ionic Strength: These affect the charge state of the peptide.[1][2]
-
Temperature: Higher temperatures can increase the rate of aggregation by promoting partial unfolding.
-
Mechanical Stress: Agitation or stirring can introduce energy that promotes aggregation at interfaces (e.g., air-water).
-
Q: What is the role of additives in a refolding buffer?
A: Additives are low molecular weight compounds that assist in the refolding process, either by suppressing aggregation or by enhancing the stability of the native state.[5]
| Additive Type | Example(s) | Typical Concentration | Mechanism of Action |
| Aggregation Suppressors | L-Arginine | 0.2 - 1.0 M | Suppresses the aggregation of partially unfolded intermediates.[5] |
| Stabilizers (Osmolytes) | Glycerol, Sucrose, Trehalose | 5-20% (v/v) or 0.2-1.0 M | Preferentially excluded from the peptide surface, promoting a more compact, stable state.[6] |
| Redox System | Reduced/Oxidized Glutathione (GSH/GSSG) | 1-10 mM (e.g., 10:1 ratio) | Facilitates the correct formation and shuffling of disulfide bonds.[5] |
| Denaturants (Low Conc.) | Urea, Guanidine HCl (GdnHCl) | 0.5 - 2.0 M | At low concentrations, can help destabilize aggregated intermediates, allowing for proper refolding.[6][11] |
| Detergents (Mild) | Triton X-100, CHAPS | 0.01 - 0.1% | Can prevent hydrophobic aggregation by forming micelles around exposed hydrophobic regions.[6] |
Q: What are the different methods for removing denaturants to initiate refolding?
A: The method of denaturant removal is a critical step that dictates the kinetics of the refolding process.
| Method | Description | Advantages | Disadvantages |
| Dialysis | The peptide solution is placed in a semi-permeable membrane bag and dialyzed against a large volume of refolding buffer. The denaturant diffuses out gradually.[6] | Simple, gentle, and allows for slow, stepwise reduction of denaturant concentration.[3][4] | Can be slow; risk of peptide loss due to adsorption to the membrane. |
| Dilution | The concentrated, denatured peptide solution is rapidly or slowly diluted into a large volume of refolding buffer.[3] | Simple, fast, and can be easily scaled. Allows for very low final peptide concentrations to minimize aggregation. | Rapid dilution can "shock" some peptides into aggregating.[3] Requires large buffer volumes. |
| Size-Exclusion Chromatography (SEC) | The denatured peptide is passed through a chromatography column that separates molecules by size. The peptide exchanges into the refolding buffer as it moves through the column.[3][7] | Fast, efficient buffer exchange. Can simultaneously remove small aggregates. | Can be complex to set up; potential for peptide adsorption to the column matrix. |
| On-Column Refolding | The denatured peptide is first bound to a chromatography resin (e.g., Ni-NTA for His-tagged peptides). A gradient of decreasing denaturant concentration is then passed over the column to induce refolding while the peptide is immobilized.[4] | Reduces aggregation by keeping peptide molecules separated on the resin. Combines purification and refolding into one step. | Not all peptides can refold while immobilized; requires specific tags. |
Experimental Protocols
General Protocol for Peptide Refolding by Stepwise Dialysis
This protocol provides a general framework. Optimal conditions (e.g., buffer composition, pH, additives, temperature) must be determined empirically for each specific peptide.
1. Solubilization of Aggregated Peptide: a. Prepare a solubilization buffer containing a strong denaturant. A common starting point is: 6 M Guanidine HCl, 50 mM Tris-HCl, 10 mM DTT, 2 mM EDTA, pH 8.0.[8] b. Add the solubilization buffer to the aggregated peptide pellet to a final concentration of approximately 1-2 mg/mL. c. Vortex or stir at room temperature until the pellet is completely dissolved. This may take 30 minutes to several hours. d. Centrifuge the solution at high speed (e.g., >18,000 x g) for 20 minutes to remove any remaining insoluble material.[8]
2. Stepwise Dialysis for Refolding: a. Transfer the supernatant from step 1d into appropriate dialysis tubing (ensure the molecular weight cut-off is suitable for your peptide). b. Perform a series of dialysis steps against buffers with decreasing denaturant concentrations. A typical series might be:
- Step 1: Dialyze against 2 L of refolding buffer containing 2 M GdnHCl for 4-6 hours at 4°C.[8]
- Step 2: Change the dialysis buffer to one containing 1 M GdnHCl and dialyze for another 4-6 hours or overnight at 4°C.
- Step 3: Change the dialysis buffer to one containing 0.5 M GdnHCl and dialyze for 4-6 hours at 4°C. c. The refolding buffer should be optimized for your peptide. A good starting point is: 50 mM Tris-HCl (pH 8.0), 250 mM NaCl, 0.5 M L-Arginine, 3 mM Reduced Glutathione (GSH), 0.3 mM Oxidized Glutathione (GSSG), 2 mM EDTA.[8]
3. Final Dialysis and Clarification: a. Perform the final dialysis step against 2 L of the refolding buffer without any GdnHCl for at least 4 hours or overnight at 4°C to remove all residual denaturant. b. After dialysis, recover the peptide solution from the tubing. c. Centrifuge the solution at high speed (e.g., >18,000 x g) for 20 minutes at 4°C to pellet any aggregated material that may have formed.[8]
4. Characterization: a. Carefully collect the supernatant containing the soluble, refolded peptide. b. Determine the protein concentration (e.g., by UV absorbance at 280 nm or a BCA assay). c. Assess the purity and aggregation state by SDS-PAGE and size-exclusion chromatography. d. Confirm the activity of the refolded peptide using a relevant functional assay.
Visualizations
Caption: General workflow for refolding aggregated peptides.
Caption: Decision tree for troubleshooting common peptide refolding issues.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ijbiotech.com [ijbiotech.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. youtube.com [youtube.com]
- 8. lifetein.com [lifetein.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Problem with protein refolding - Protein and Proteomics [protocol-online.org]
Validation & Comparative
A Comparative Guide to DALDA Peptide Purity Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides like DALDA (Tyr-D-Arg-Phe-Lys-NH₂), a potent and selective μ-opioid receptor agonist, necessitates rigorous purity analysis to ensure safety and efficacy in research and potential therapeutic applications. The presence of impurities, such as byproducts from the synthesis process, can significantly impact experimental outcomes. This guide provides a comparative overview of the most common analytical techniques for assessing this compound peptide purity: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Data Summary: A Comparative Look at Purity Analysis Techniques
The selection of a purity analysis method, or a combination thereof, depends on the specific requirements of the study. While HPLC is excellent for quantification of purity, Mass Spectrometry provides invaluable structural confirmation. Amino Acid Analysis serves as a fundamental tool for verifying the composition and quantifying the net peptide content.
| Analytical Method | Principle | Information Provided | Typical Purity Specification | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity percentage, detection of impurities with different retention times. | >95% for most research applications; >98% for in-vivo studies. | High resolution, quantitative, reproducible. | Does not provide molecular weight information; co-eluting impurities may not be detected. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Molecular weight confirmation of the target peptide and impurities. | Confirms the identity of the main peak in HPLC. | High sensitivity and specificity, provides structural information. | Can be less quantitative than HPLC unless coupled with a separation technique (LC-MS). |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by quantification. | Confirms the amino acid composition and ratio, determines net peptide content. | Verifies the correct amino acid ratios. | Provides an absolute measure of peptide quantity. | Destructive to the sample, does not detect sequence errors or impurities with the same amino acid composition. |
Experimental Protocols and Methodologies
Detailed below are the typical experimental protocols for each of the primary this compound peptide purity analysis methods.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on their relative hydrophobicity.
Experimental Protocol:
-
Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for a tetrapeptide like this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at 214 nm and 280 nm. The peak area of the main peptide is compared to the total area of all peaks to calculate the purity.
Workflow for RP-HPLC Analysis:
Caption: Workflow for this compound purity analysis by RP-HPLC.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to confirm the molecular weight of the synthesized this compound peptide and to identify any impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.
Experimental Protocol:
-
Sample Preparation: The sample is typically prepared as for HPLC analysis. For direct infusion, the peptide is dissolved in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for peptide analysis.
-
Ionization Mode: Positive ion mode is used to detect the protonated molecular ions of this compound.
-
Mass Range: The instrument is scanned over a mass range that includes the expected mass of this compound (Molecular Weight: 611.75 g/mol ). Expected ions would be [M+H]⁺ at m/z 612.76 and [M+2H]²⁺ at m/z 306.88.
-
Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ions for this compound and to identify the masses of any co-eluting impurities.
Signaling Pathway for Mass Spectrometry Analysis:
Caption: The process of this compound analysis by Mass Spectrometry.
Amino Acid Analysis (AAA)
Amino Acid Analysis is used to determine the amino acid composition of the this compound peptide, thereby confirming its identity and providing a measure of the net peptide content.
Experimental Protocol:
-
Hydrolysis: A known amount of the this compound peptide is hydrolyzed to its constituent amino acids. This is typically done by heating the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: The resulting amino acids are derivatized to make them detectable by UV or fluorescence. A common derivatizing agent is phenylisothiocyanate (PITC).
-
Chromatographic Separation: The derivatized amino acids are separated by HPLC, typically on a C18 column.
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The molar ratios of the amino acids are then calculated and compared to the expected ratios for this compound (1:1:1:1 for Tyr, Arg, Phe, Lys).
Logical Relationship in Amino Acid Analysis:
Caption: Logical flow of Amino Acid Analysis for this compound.
By employing a combination of these analytical methods, researchers and drug developers can ensure the purity, identity, and quality of their this compound peptide preparations, which is crucial for obtaining reliable and reproducible scientific data.
A Comparative Analysis of the Biological Activity of DALDA and Its Analogs
A comprehensive guide for researchers and drug development professionals on the evolving landscape of DALDA-related mu-opioid receptor agonists, detailing their comparative receptor binding affinities, functional potencies, and the experimental methodologies used for their evaluation.
This compound (H-Tyr-D-Arg-Phe-Lys-NH2) is a potent and highly selective agonist for the mu-opioid receptor (MOR), a key target in pain management.[1] Its unique chemical structure, characterized by a net positive charge at physiological pH, renders it highly polar and limits its ability to cross the blood-brain barrier. This property has spurred the development of numerous analogs aimed at enhancing its therapeutic potential, particularly for systemic administration and improved analgesic effects. This guide provides a comparative overview of the biological activity of key this compound analogs, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activity of this compound Analogs
The primary strategy in modifying this compound has been the substitution of the tyrosine residue at position 1 with 2',6'-dimethyl-L-tyrosine (Dmt), leading to the well-studied analog [Dmt1]this compound. This single modification results in a significant enhancement of biological activity. Further modifications, particularly at the phenylalanine residue at position 3, have been explored to refine the pharmacological profile of these peptides.
| Compound | Ki μ (nM) | Ki δ (nM) | Ki κ (nM) | Selectivity Ratio (μ/δ/κ) | GPI Assay IC50 (nM) | MVD Assay IC50 (nM) | Reference |
| This compound | 1.69 | - | - | - | - | - | [1][2] |
| [Dmt1]this compound (8) | 0.143 | 2100 | 223 | 1:14700:1560 | 0.18 ± 0.02 | 19.3 ± 2.1 | [3] |
| H-Dmt-D-Arg-Dmp-Lys-NH2 (1) | 0.00935 ± 0.0015 | 105 ± 13 | 4.70 ± 0.11 | 1:11200:350 | 0.15 ± 0.01 | 49.8 ± 5.6 | [3] |
| H-Dmt-D-Arg-1-Nal-Lys-NH2 (5) | 0.109 ± 0.012 | 297 ± 35 | 1.60 ± 0.18 | 1:2720:14.7 | 0.11 ± 0.01 | 1.83 ± 0.19 | [3] |
| H-Dmt-D-Arg-2-Nal-Lys-NH2 (6) | 0.431 ± 0.045 | 530 ± 62 | 18.9 ± 2.1 | 1:1230:43.8 | 0.45 ± 0.05 | 11.2 ± 1.2 | [3] |
| H-Dmt-D-Arg-Trp-Lys-NH2 (7) | 0.152 ± 0.016 | 187 ± 21 | 19.5 ± 2.2 | 1:1230:128 | 0.19 ± 0.02 | 1.45 ± 0.15 | [3] |
Data presented as mean ± SEM. Dmp = 2',6'-dimethylphenylalanine, 1-Nal = 3-(1-naphthyl)alanine, 2-Nal = 3-(2-naphthyl)alanine. The numbers in parentheses for [Dmt1]this compound and other analogs correspond to the compound numbering in the cited reference.
As evidenced in the table, the substitution of Tyr with Dmt in [Dmt1]this compound results in a significant increase in mu-opioid receptor binding affinity compared to this compound.[2][4] Further modifications at the Phe3 position have yielded analogs with varied profiles. For instance, substituting Phe3 with Dmp in analog (1) led to a remarkable 15-fold increase in mu receptor binding affinity compared to [Dmt1]this compound, reaching the low picomolar range.[3] Interestingly, some modifications, such as the introduction of 1-Nal at position 3, not only maintained high mu affinity but also conferred significant kappa-opioid receptor affinity, creating a mixed μ/κ profile.[3]
Signaling Pathway and Experimental Workflow
The biological effects of this compound and its analogs are mediated through the mu-opioid receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the receptor activates intracellular signaling cascades, leading to analgesia. The evaluation of these compounds involves a standardized workflow of in vitro assays to determine their binding and functional properties.
Caption: Mu-opioid receptor signaling pathway activated by this compound analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Dmt1]this compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of highly potent [Dmt1]this compound analogs | RTI [rti.org]
Tyr-Arg-Phe-Lys-NH2 vs. Morphine: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the synthetic opioid peptide Tyr-Arg-Phe-Lys-NH2 (DALDA) and its potent analog [Dmt¹]this compound, against the classical opioid analgesic, morphine. The information presented is collated from preclinical studies to offer a comprehensive overview of their relative potencies, mechanisms of action, and side effect profiles, supported by experimental data.
Executive Summary
Tyr-Arg-Phe-Lys-NH2 (this compound) and its derivative, H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt¹]this compound), are highly selective µ-opioid receptor agonists.[1][2] Experimental data reveals that these peptides, particularly [Dmt¹]this compound, exhibit significantly greater analgesic potency than morphine, especially when administered spinally.[1][3][4] Notably, [Dmt¹]this compound demonstrates a longer duration of action and a potentially wider therapeutic window with a lower propensity for respiratory depression compared to morphine at equianalgesic doses.[2] Furthermore, [Dmt¹]this compound has shown superior efficacy in models of neuropathic pain.[1][4] This guide will delve into the quantitative data from key preclinical studies and outline the methodologies employed.
Comparative Analgesic Efficacy
The analgesic potency of this compound and its analogs has been evaluated in various animal models of pain, primarily through the tail-flick and hot-plate tests. The data consistently demonstrates the superior potency of these peptides over morphine.
| Compound | Administration Route | Test | Relative Potency (vs. Morphine) | Reference |
| This compound | Intrathecal | Tail-Flick (Rat) | 14x | [2] |
| [Dmt¹]this compound | Intrathecal | Tail-Flick (Rat) | 3000x | [1][2] |
| [Dmt¹]this compound | Subcutaneous | Tail-Flick (Mouse) | 40x | [5] |
Key Findings:
-
Intrathecal Administration: When delivered directly to the spinal cord, [Dmt¹]this compound is profoundly more potent than morphine, with a reported potency 3000 times greater in inducing antinociception in rats.[1][2]
-
Systemic Administration: Even when administered systemically (subcutaneously), an analog of this compound was found to be 40 times more potent than morphine in mice.[5]
-
Neuropathic Pain: In a rat model of neuropathic pain, [Dmt¹]this compound was found to be more effective than morphine in alleviating thermal hyperalgesia at doses that were equianalgesic in healthy animals.[1][4]
-
Duration of Action: At equipotent doses, the analgesic effect of this compound and [Dmt¹]this compound was significantly longer than that of morphine. The duration of action was reported to be 3 hours for morphine, 7 hours for this compound, and 13 hours for [Dmt¹]this compound.[2]
Side Effect Profile: Respiratory Depression
A significant dose-limiting side effect of opioid analgesics is respiratory depression. Studies comparing [Dmt¹]this compound with morphine have indicated a favorable safety profile for the peptide.
| Compound | Dose (relative to antinociceptive ED₅₀) | Effect on Minute Ventilation | Reference |
| Morphine | 30x | Significant Depression | [2] |
| This compound | 3x and 30x | Significant Depression | [2] |
| [Dmt¹]this compound | 3x and 30x | No Significant Depression | [2] |
This data suggests that [Dmt¹]this compound may possess a wider therapeutic window than both morphine and the parent compound this compound, offering potent analgesia with a reduced risk of respiratory complications.[2]
Signaling Pathways
Both this compound/ [Dmt¹]this compound and morphine exert their primary analgesic effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][7] Activation of the MOR initiates a cascade of intracellular events leading to the inhibition of neuronal activity and a reduction in pain transmission.
Caption: Opioid receptor signaling cascade.
An interesting distinction is that [Dmt¹]this compound also inhibits norepinephrine reuptake, a dual action that may contribute to its enhanced antinociceptive potency, particularly in neuropathic pain states.[2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Tail-Flick Test
The tail-flick test is a common method to assess the analgesic efficacy of drugs by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (this compound) and [Dmt1] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Dmt(1)]this compound is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphine - Wikipedia [en.wikipedia.org]
- 7. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Tail flick test in rats [bio-protocol.org]
- 9. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
In Vivo Validation of DALDA Peptide Function: A Comparative Guide
For researchers and professionals in drug development, understanding the in vivo efficacy of therapeutic peptides is paramount. This guide provides a comparative analysis of the DALDA peptide, specifically its derivative [Dmt¹]this compound, and the well-established mitochondria-targeting peptide SS-31 (Elamipretide). Both peptides have shown promise in preclinical models by targeting mitochondria to mitigate cellular damage, particularly in the context of ischemia-reperfusion injury.
Comparative Performance Data
The following table summarizes quantitative data from in vivo studies on [Dmt¹]this compound and SS-31, offering a side-by-side comparison of their protective effects. The data is primarily drawn from studies on ischemia-reperfusion (I/R) injury, a common model for evaluating mitochondria-targeted therapies.
| Parameter | [Dmt¹]this compound | SS-31 (Elamipretide) |
| Primary Mechanism | μ-opioid receptor agonist, mitochondria-targeted antioxidant[1] | Binds to cardiolipin in the inner mitochondrial membrane, preserving mitochondrial structure and function[2] |
| Animal Model | Rat model of complex regional pain syndrome-type I[1] | Mouse model of traumatic brain injury[3], Rat model of myocardial I/R injury[4][5] |
| Dose & Route | 40-220 fold more potent than morphine with subcutaneous administration in acute pain models[1] | 5 mg/kg intraperitoneally after traumatic brain injury[3], 2 mg/kg intraperitoneally after myocardial I/R |
| Key In Vivo Outcomes | - Reduced mechanical allodynia in a model of neuropathic pain[1] - Quenches mitochondrial reactive oxygen species (ROS)[1] | - Significantly reversed mitochondrial dysfunction after TBI - Reduced infarct size in myocardial I/R injury[5] - Restored mitochondrial energetics in aged mice[6] |
| Mitochondrial Function | - Selectively targets the inner mitochondrial membrane[1] - Scavenges mitochondrial ROS[1] | - Restores ATP production[4][5] - Reduces mitochondrial ROS production[3][6] - Preserves mitochondrial cristae structure[2] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for [Dmt¹]this compound and SS-31 in the context of cellular protection.
Figure 1: Proposed signaling pathway of [Dmt¹]this compound.
Figure 2: Proposed signaling pathway of SS-31.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vivo validation of mitochondria-targeting peptides in an ischemia-reperfusion injury model.
Figure 3: Typical in vivo experimental workflow.
Detailed Experimental Protocols
Below are generalized protocols for key in vivo experiments based on the reviewed literature. Specific parameters may vary between studies.
Animal Model of Myocardial Ischemia-Reperfusion (I/R) Injury
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Anesthesia is induced and maintained, for example with isoflurane.
-
Procedure:
-
The animal is intubated and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
A suture is passed around the left anterior descending (LAD) coronary artery.
-
The LAD is occluded for a specified period (e.g., 30-60 minutes) to induce ischemia.
-
The suture is released to allow for reperfusion for a designated time (e.g., 24-72 hours).
-
-
Peptide Administration: Peptides ([Dmt¹]this compound or SS-31) or vehicle are typically administered via intraperitoneal (IP) or intravenous (IV) injection at the onset of reperfusion or shortly after.
Assessment of Mitochondrial Function In Vivo
-
Mitochondrial ROS Production:
-
Tissue samples (e.g., heart, brain) are harvested and homogenized.
-
Mitochondria are isolated by differential centrifugation.
-
ROS production is measured using fluorescent probes such as MitoSOX Red, which specifically detects mitochondrial superoxide.
-
-
ATP Measurement:
-
Tissue samples are snap-frozen in liquid nitrogen.
-
ATP levels are quantified using commercially available ATP assay kits, often based on the luciferin-luciferase reaction.
-
-
Mitochondrial Respiration:
-
Isolated mitochondria are placed in a respiration chamber with a Clark-type oxygen electrode (e.g., Oroboros Oxygraph).
-
Oxygen consumption rates are measured in the presence of various substrates and inhibitors to assess the function of different complexes of the electron transport chain.
-
Quantification of Infarct Size
-
Procedure:
-
At the end of the reperfusion period, the LAD is re-occluded.
-
A dye such as Evans blue is injected intravenously to delineate the area at risk (AAR) from the non-ischemic tissue.
-
The heart is excised, and the left ventricle is sliced.
-
The slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area pale.
-
-
Analysis: The areas of the infarct, AAR, and total left ventricle are measured using image analysis software to calculate the infarct size as a percentage of the AAR.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria-Targeted Self-Assembly of Peptide-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Therapy with SS31 and Mitochondria Mitigates Myocardial Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-life restoration of mitochondrial function reverses cardiac dysfunction in old mice | eLife [elifesciences.org]
- 6. Mitochondrial targeted peptide rapidly improves mitochondrial energetics and skeletal muscle performance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of DALDA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological properties of DALDA (H-Tyr-D-Arg-Phe-Lys-NH2), a potent and selective μ-opioid receptor agonist. Data is presented to facilitate an understanding of its activity profile in relation to its well-characterized analog, [Dmt¹]this compound, and the standard μ-opioid agonist, DAMGO.
Introduction to this compound
This compound is a tetrapeptide analog of dermorphin that exhibits high affinity and selectivity for the μ-opioid receptor. Its hydrophilic nature, due to a net positive charge at physiological pH, influences its pharmacokinetic profile, including its ability to cross the blood-brain barrier.[1][2][3] The modified analog, [Dmt¹]this compound, which incorporates 2',6'-dimethyltyrosine in place of tyrosine, has been shown to possess even greater potency.[2][4] This guide will explore the correlation between the in vitro receptor binding and functional activity of these peptides and their observed in vivo effects.
In Vitro Activity
The in vitro activity of this compound and its analogs is primarily characterized by their binding affinity to opioid receptors and their ability to activate G-protein signaling pathways.
Radioligand binding assays are crucial for determining the affinity and selectivity of compounds for different opioid receptor subtypes. The data below summarizes the binding affinities (Ki) of this compound, [Dmt¹]this compound, and DAMGO for human μ (hMOR), δ (hDOR), and κ (hKOR) opioid receptors.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ vs δ) | Selectivity (μ vs κ) |
| This compound | 1.69[1] | - | - | - | - |
| [Dmt¹]this compound | 0.199[5] | >10,000[5] | 26-fold less than DAMGO[5] | ~10,000[5] | 26[5] |
| DAMGO | - | - | - | 8-fold lower than [Dmt¹]this compound[5] | 180[5] |
| SUPER this compound ([Dmt¹]this compound) | 0.05 (μ1), 0.27 (μ2)[6] | 116[6] | 21.2[6] | - | - |
Experimental Protocol: Radioligand Binding Assay
A common method for determining binding affinity involves a competitive displacement assay using a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells expressing the opioid receptor of interest (e.g., SH-SY5Y cells for μ-opioid receptors) or from brain or spinal cord tissues.[5]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H][Dmt¹]this compound) and varying concentrations of the unlabeled competitor drug (e.g., this compound, DAMGO).[5]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
The functional activity of this compound as an agonist is assessed by its ability to stimulate G-protein activation, often measured through a [³⁵S]GTPγS binding assay.
| Compound | hMOR | hDOR | hKOR |
| [Dmt¹]this compound | Full Agonist[5] | Full Agonist[5] | Partial Agonist[5] |
| DAMGO | Full Agonist[5] | Full Agonist[5] | Partial Agonist[5] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Membranes are incubated with the opioid agonist, GDP, and [³⁵S]GTPγS.
-
Separation: Bound and free [³⁵S]GTPγS are separated by filtration.
-
Quantification: The amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: The increase in [³⁵S]GTPγS binding in the presence of the agonist is a measure of its efficacy.
In Vivo Activity
The in vivo effects of this compound are most prominently demonstrated by its antinociceptive (analgesic) properties.
The analgesic effects of this compound are typically evaluated using animal models of pain, such as the rat tail-flick test.
| Compound | Administration Route | ED₅₀ | Relative Potency |
| This compound | Intrathecal (i.t.) | 237 pmol/rat[1] | - |
| [Dmt¹]this compound | Intrathecal (i.t.) | - | 3000-fold > Morphine[4] |
Experimental Protocol: Rat Tail-Flick Test
This is a common method to assess spinal analgesia.
-
Animal Model: Rats are used as the experimental subjects.
-
Drug Administration: The test compound (e.g., this compound) is administered, often intrathecally, to target spinal opioid receptors.[1]
-
Nociceptive Stimulus: A focused beam of heat is applied to the rat's tail.
-
Measurement: The latency for the rat to "flick" its tail away from the heat source is measured.
-
Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect. The dose that produces a 50% maximal effect (ED₅₀) is calculated.
In Vitro-In Vivo Correlation (IVIVC)
A strong correlation can be observed between the in vitro and in vivo activities of this compound and its analogs.
-
High In Vitro Affinity and Potency Translate to In Vivo Efficacy: The high affinity of [Dmt¹]this compound for the μ-opioid receptor observed in vitro (Ki = 0.199 nM) is consistent with its potent analgesic effect in vivo, being 3000-fold more potent than morphine.[4][5]
-
Receptor Selectivity and In Vivo Profile: The high selectivity of [Dmt¹]this compound for the μ-opioid receptor over the δ- and κ-opioid receptors, as shown in binding assays, suggests that its in vivo analgesic effects are primarily mediated by the μ-opioid receptor.[5]
-
Agonist Activity Drives In Vivo Response: The full agonist activity of [Dmt¹]this compound at the μ-opioid receptor in the [³⁵S]GTPγS binding assay provides the molecular basis for its ability to produce a strong analgesic response in vivo.[5]
The relationship between the in vitro characteristics of this compound and its in vivo analgesic outcome can be visualized as follows:
Caption: Correlation of in vitro properties to in vivo effect.
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by this compound binding to the μ-opioid receptor and the general workflow for its evaluation are depicted below.
Caption: this compound signaling and evaluation workflow.
Conclusion
The available data demonstrates a clear and positive correlation between the in vitro μ-opioid receptor binding affinity and agonist activity of this compound and its analog [Dmt¹]this compound, and their in vivo analgesic potency. The high selectivity for the μ-opioid receptor observed in vitro translates to a specific pharmacological profile in vivo. This understanding of the IVIVC is critical for the rational design and development of novel peptide-based analgesics with improved therapeutic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and in vitro opioid activity profiles of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNS Delivery and Pharmacokinetic Evaluations of this compound Analgesic Peptide Analog Administered in Nano-Sized Oil-in-Water Emulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Dmt1]this compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of [Dmt1]this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synapse.mskcc.org [synapse.mskcc.org]
Validating Peptide Sequences: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, confirming the precise amino acid sequence of a peptide is a critical step in ensuring the identity, purity, and function of their molecules. Mass spectrometry has emerged as the gold standard for this application, offering a suite of powerful techniques for comprehensive peptide characterization. This guide provides an objective comparison of the leading mass spectrometry-based methods for peptide sequence validation, supported by experimental data and detailed protocols to aid in selecting the most appropriate strategy for your research needs.
At the heart of peptide sequence validation by mass spectrometry lies the ability to accurately measure the mass-to-charge ratio (m/z) of a peptide and its fragments. This information is then used to deduce the amino acid sequence. The primary approaches to achieve this can be broadly categorized into two main strategies: bottom-up and top-down proteomics. Within these strategies, different methods of data acquisition and analysis, such as database searching and de novo sequencing, are employed.
Bottom-Up Proteomics: The Workhorse of Peptide Analysis
In bottom-up proteomics, the most widely used approach, proteins or large peptides are enzymatically digested into smaller, more manageable peptides prior to mass spectrometry analysis. This method is robust and compatible with a wide range of mass spectrometers.
Tandem Mass Spectrometry (MS/MS) with Database Searching
The cornerstone of bottom-up proteomics is tandem mass spectrometry (MS/MS). In this technique, peptides are first ionized and separated by their m/z ratio in the mass spectrometer. A specific peptide ion (the precursor ion) is then selected and fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions (product ions) are then analyzed to generate a tandem mass spectrum (MS/MS spectrum).
This fragmentation pattern, which is unique to the peptide's sequence, is then compared against theoretical fragmentation patterns generated from a protein sequence database. This database searching approach is highly effective for identifying known peptides and is the most common method for protein identification and sequence confirmation.
De Novo Sequencing: Unveiling the Unknown
When a peptide sequence is not present in a database, as is the case for novel proteins, antibodies, or unexpected modifications, de novo sequencing is indispensable. This method interprets the MS/MS spectrum directly to determine the amino acid sequence without relying on a pre-existing database. While computationally more intensive, de novo sequencing is a powerful tool for characterizing novel molecules and validating sequences with unexpected variations.[[“]][2][3]
Top-Down Proteomics: A Holistic View of the Intact Peptide
In contrast to the bottom-up approach, top-down proteomics analyzes intact proteins or large peptides directly, without prior enzymatic digestion. This provides a complete view of the molecule, including the precise combination of any post-translational modifications (PTMs).
Top-down analysis typically requires high-resolution mass spectrometers, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap instruments. Fragmentation of the intact protein is achieved using techniques like electron capture dissociation (ECD) or electron transfer dissociation (ETD), which are particularly effective for large molecules. The major advantage of top-down proteomics is the potential for 100% sequence coverage and the preservation of information about co-occurring PTMs, which is often lost in bottom-up methods.[4][5]
A Head-to-Head Comparison of Key Performance Metrics
To facilitate the selection of the most appropriate technique, the following tables summarize the key performance characteristics of the primary mass spectrometry-based methods for peptide sequence validation.
| Method | Typical Accuracy | Typical Sensitivity | Throughput | Typical Sequence Coverage |
| Bottom-Up: Tandem MS with Database Search | High (dependent on database quality and search algorithm) | High (low fmol to pmol) | High (hundreds to thousands of peptides per hour) | Partial (dependent on enzyme efficiency and peptide properties) |
| Bottom-Up: De Novo Sequencing | Moderate to High (algorithm dependent) | High (low fmol to pmol) | Moderate to High (dependent on algorithm and data complexity) | Partial (dependent on spectral quality) |
| Top-Down Proteomics | High (with high-resolution MS) | Moderate (typically requires more sample than bottom-up) | Low to Moderate | High (approaching 100% is possible)[4] |
Table 1: Quantitative Comparison of Mass Spectrometry Methods for Peptide Sequence Validation.
Ionization Techniques: Getting Peptides into the Gas Phase
The first crucial step in any mass spectrometry experiment is the ionization of the sample. The two most common ionization techniques for peptides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
| Ionization Method | Principle | Typical Analytes | Advantages | Disadvantages |
| MALDI | Peptides are co-crystallized with a matrix. A laser pulse desorbs and ionizes the peptides. | Peptides, proteins, oligonucleotides, polymers | High tolerance to salts and buffers; primarily produces singly charged ions, simplifying spectra. | Can be less sensitive for very small peptides; potential for fragmentation of labile molecules. |
| ESI | A high voltage is applied to a liquid solution of the peptide, creating an aerosol of charged droplets from which ions are generated. | Peptides, proteins, small molecules | Soft ionization technique, minimizing fragmentation; easily coupled to liquid chromatography (LC) for complex mixtures. | Less tolerant to salts and buffers; produces multiply charged ions, which can complicate spectra. |
Table 2: Comparison of MALDI and ESI Ionization Techniques.
Experimental Protocols
To provide practical guidance, the following sections detail standardized protocols for key experiments in peptide sequence validation.
In-Solution Tryptic Digestion for Bottom-Up Proteomics
This protocol describes the digestion of a purified peptide or protein in solution using trypsin, a common protease that cleaves C-terminal to lysine and arginine residues.
Materials:
-
Purified peptide/protein sample
-
Denaturation Buffer: 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0
-
Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
Trypsin solution (sequencing grade), 1 µg/µL in 1 mM HCl
-
Quenching Solution: 5% Formic Acid
-
C18 solid-phase extraction (SPE) cartridge for desalting
Procedure:
-
Denaturation: Dissolve the peptide/protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-2 mg/mL. Incubate at 37°C for 30 minutes.
-
Reduction: Add Reduction Solution to a final DTT concentration of 5 mM. Incubate at 56°C for 60 minutes.
-
Alkylation: Cool the sample to room temperature. Add Alkylation Solution to a final IAA concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate to reduce the Guanidine-HCl concentration to below 0.6 M.
-
Digestion: Add trypsin to the sample at a 1:50 (enzyme:substrate) w/w ratio. Incubate at 37°C for 16-18 hours.
-
Quenching: Stop the digestion by adding Quenching Solution to a final pH of 2-3.
-
Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Drying: Dry the desalted peptides in a vacuum centrifuge. The sample is now ready for mass spectrometry analysis.
Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general procedure for the analysis of digested peptides using a liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 analytical column
-
Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole) equipped with an ESI source
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
Digested and desalted peptide sample reconstituted in Mobile Phase A
Procedure:
-
Sample Loading: Inject the reconstituted peptide sample onto the analytical column.
-
Chromatographic Separation: Elute the peptides using a gradient of Mobile Phase B. A typical gradient might be from 5% to 40% B over 60 minutes at a flow rate of 300 nL/min.
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire MS1 scans over a mass range of m/z 350-1500.[6]
-
Use a data-dependent acquisition (DDA) method to trigger MS/MS scans. Select the top 10-20 most intense precursor ions from each MS1 scan for fragmentation.
-
Set a dynamic exclusion to prevent repeated fragmentation of the same precursor ion.[4]
-
Fragment the precursor ions using CID or HCD with a normalized collision energy of 25-35%.
-
Acquire MS/MS scans in the high-resolution analyzer (e.g., Orbitrap or TOF).
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Mascot, SEQUEST, PEAKS Studio).
-
For database searching, specify the appropriate enzyme (e.g., trypsin), precursor and fragment mass tolerances, and any expected modifications.
-
For de novo sequencing, use the software's dedicated algorithm to interpret the MS/MS spectra.
-
Visualizing the Workflow
To better understand the processes involved in peptide sequence validation, the following diagrams illustrate the key experimental workflows.
Conclusion
The choice of mass spectrometry technique for peptide sequence validation depends on the specific research question, the nature of the sample, and the available instrumentation. For routine confirmation of known peptides in complex mixtures, bottom-up proteomics with tandem mass spectrometry and database searching offers a high-throughput and sensitive solution. When dealing with novel peptides or unexpected modifications, de novo sequencing is the method of choice. For a complete and unambiguous characterization of a peptide, including all its modifications, top-down proteomics provides the most comprehensive information, albeit with lower throughput. By understanding the strengths and limitations of each approach, researchers can confidently select the optimal strategy to validate their peptide sequences and advance their scientific discoveries.
References
A Comparative Analysis of DALDA and its Analogs: Unraveling the Stereochemical Imperative for Opioid Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction to DALDA and the Significance of Stereochemistry
This compound is a tetrapeptide analog of the naturally occurring opioid peptide dermorphin. A key structural feature of this compound and other dermorphin-related peptides is the presence of a D-amino acid at the second position, which is crucial for their high affinity and selectivity for the μ-opioid receptor.[1] This stereochemical configuration protects the peptide from enzymatic degradation and orients the pharmacophore in a conformation that is optimal for receptor binding and activation. The substitution of L-tyrosine at position 1 with 2',6'-dimethyl-L-tyrosine (Dmt) in [Dmt¹]this compound further enhances its potency.[2]
It is widely established that the D-configuration at position 2 of dermorphin and its analogs is critical for MOR binding and opioid activity.[1] Therefore, it is anticipated that the all-L enantiomer of this compound (H-Tyr-L-Arg -Phe-Lys-NH₂) would exhibit significantly lower affinity and efficacy at the μ-opioid receptor.
Quantitative Comparison of this compound and [Dmt¹]this compound
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its potent analog, [Dmt¹]this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Assay Type | Species | Reference |
| This compound | μ-opioid | 1.69 | 2.5 | Radioligand Binding ([³H]DAMGO) | Rat Brain | [2] |
| μ-opioid | 4.1 | 730 | GTPγS Binding | CHO cells (human MOR) | [2] | |
| [Dmt¹]this compound | μ-opioid | 0.143 | 0.05 | Radioligand Binding ([³H]DAMGO) | Rat Brain | [2] |
| μ-opioid | 0.15 | 2.5 | GTPγS Binding | CHO cells (human MOR) | [2] |
Table 2: In Vivo Analgesic Potency
| Compound | Administration | Analgesic Potency (Relative to Morphine) | Animal Model | Test | Reference |
| This compound | Intrathecal | ~1,000x | Rat | Tail-flick | [3] |
| [Dmt¹]this compound | Intrathecal | ~3,000x | Rat | Tail-flick | [3] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a ligand for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., rat brain homogenates or CHO cells stably expressing the human μ-opioid receptor) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the μ-opioid receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activation of G-protein coupled receptors (GPCRs) by an agonist.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) and varying concentrations of the test agonist (e.g., this compound).
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP (or [³⁵S]GTPγS) on the Gα subunit of the associated G-protein.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G-proteins is separated from the unbound nucleotide by filtration.
-
Quantification: The amount of radioactivity on the filters is measured to determine the extent of G-protein activation.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.
Rat Tail-Flick Test
Objective: To assess the analgesic (pain-relieving) properties of a compound in vivo.
Methodology:
-
Animal Acclimation: Rats are acclimated to the testing environment and handling procedures to minimize stress.
-
Drug Administration: The test compound (e.g., this compound or morphine) is administered to the animals, typically via intrathecal, intravenous, or subcutaneous injection.
-
Nociceptive Stimulus: A focused beam of radiant heat is applied to the ventral surface of the rat's tail.
-
Latency Measurement: The time taken for the rat to flick its tail away from the heat source (tail-flick latency) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The increase in tail-flick latency after drug administration compared to a baseline measurement is used as an indicator of analgesia. The potency of the compound is often expressed as the dose required to produce a maximal possible effect (MPE) or is compared to a standard analgesic like morphine.
Visualizations
Signaling Pathway of this compound at the μ-Opioid Receptor
Caption: this compound binding to the μ-opioid receptor activates Gi/o proteins, leading to analgesia.
Experimental Workflow for Characterizing Opioid Peptides
Caption: A typical workflow for the discovery and evaluation of novel opioid peptides.
References
Safety Operating Guide
Tyrosyl-arginyl-phenylalanyl-lysinamide proper disposal procedures
The following provides a comprehensive guide for the safe and proper disposal of Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA), a tetrapeptide amide. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize environmental impact.
I. Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling TAPA in either solid or solution form.
-
Avoid Inhalation and Contact: Avoid inhaling the lyophilized powder or aerosols of the solution. Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[1]
-
Spill Management: In the event of a spill, decontaminate the area using a suitable laboratory disinfectant. For powdered spills, carefully wipe up the solid to avoid creating dust and then decontaminate the surface.
II. Data Summary
The following table summarizes the general safety and handling information for peptides. Note that specific quantitative data for Tyrosyl-arginyl-phenylalanyl-lysinamide is not widely available, and the information below is based on general peptide safety data sheets.
| Parameter | Information |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Storage (Lyophilized) | Store at or below -20°C in a dry, dark place.[2][3][4][5] Lyophilized peptides can be stable for several years under these conditions.[3] |
| Storage (Solution) | The shelf-life of peptides in solution is limited.[3] If necessary, store in aliquots at -20°C in a buffer at pH 5-6.[3][4] Avoid repeated freeze-thaw cycles.[3][4] |
| Solubility | Dissolution can be aided by using sterile distilled water or dilute acetic acid (0.1%).[2] Sonication may also help.[2] Basic peptides dissolve best in acidic buffers.[4][5] |
III. Disposal Procedures
As there are no specific regulations for the disposal of Tyrosyl-arginyl-phenylalanyl-lysinamide, follow standard laboratory procedures for chemical waste. The primary goal is to denature the peptide to eliminate its biological activity before disposal.
Before disposal, all materials contaminated with TAPA, including unused solutions, empty vials, and contaminated labware, should be decontaminated.
Recommended Methods:
-
Chemical Denaturation (for solutions):
-
Adjust the pH of the peptide solution to be strongly acidic (pH < 3) or strongly basic (pH > 11) using a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
Allow the solution to stand for at least 24 hours to ensure complete denaturation.
-
-
Autoclaving (for solid waste and contaminated labware):
-
Place contaminated items such as empty vials, pipette tips, and gloves into an autoclavable bag.
-
Autoclave at 121°C for at least 30 minutes.
-
After decontamination, dispose of the waste according to your institution's guidelines for chemical and biological waste.
-
Liquid Waste: The denatured peptide solution, once neutralized to a pH between 6 and 8, can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
Solid Waste: Autoclaved solid waste can generally be disposed of in the regular laboratory trash.
The following diagram illustrates the decision-making process for the proper disposal of Tyrosyl-arginyl-phenylalanyl-lysinamide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
